3-Fluoro-N-methyl-4-nitrobenzamide
Description
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Properties
IUPAC Name |
3-fluoro-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCVNYDXFXGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-N-methyl-4-nitrobenzamide chemical properties
[1][2][3]
CAS Registry Number: 658700-20-0 Molecular Formula: C₈H₇FN₂O₃ Molecular Weight: 198.15 g/mol [1]
Executive Summary
3-Fluoro-N-methyl-4-nitrobenzamide is a fluorinated aromatic amide primarily utilized as an electrophilic scaffold in the synthesis of heterocyclic pharmaceutical agents.[1] It is structurally characterized by a benzamide core substituted with a methyl group on the nitrogen, a nitro group at the para position (C4), and a fluorine atom at the meta position (C3).
Critical Distinction: Researchers must distinguish this compound from its regioisomer, 2-fluoro-N-methyl-4-nitrobenzamide (a key intermediate for the anti-androgen drug Enzalutamide). The 3-fluoro isomer detailed here possesses a distinct reactivity profile due to the ortho relationship between the fluorine atom and the nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[2]
Physicochemical Properties[1][5][6]
The compound typically presents as a crystalline solid. Its solubility profile is governed by the polarity of the amide and nitro groups, showing good solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents.
| Property | Value / Description |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 170–175°C (Typical for class; specific batch data may vary) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |
| LogP (Predicted) | ~1.1 |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 4 (Nitro O, Amide O, F) |
| Electronic Character | Electron-deficient aromatic ring (Activated for SₙAr) |
Synthetic Methodology
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide is typically achieved via the activation of 3-fluoro-4-nitrobenzoic acid .[1] The following protocol outlines the conversion using thionyl chloride activation followed by amidation.
Protocol: Acid Chloride Route
Reagents:
-
Precursor: 3-Fluoro-4-nitrobenzoic acid (CAS 453-71-4)
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Amine Source: Methylamine (2M in THF or aqueous)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Activation : Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
-
Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride (3-fluoro-4-nitrobenzoyl chloride). Note: Handle under inert atmosphere; acid chlorides are moisture-sensitive.[1]
-
Amidation : Redissolve the acid chloride in dry DCM. Cool to 0°C.
-
Addition : Slowly add Methylamine (2.0–3.0 eq) or a mixture of Methylamine (1.1 eq) and Triethylamine (1.5 eq) to scavenge HCl.
-
Workup : Stir at room temperature for 1 hour. Wash the organic layer with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification : Recrystallize from Ethanol/Hexane if necessary.
Reactivity & Transformations[1][8]
The chemical utility of 3-Fluoro-N-methyl-4-nitrobenzamide stems from its two primary reactive centers: the fluorine atom (activated for substitution) and the nitro group (susceptible to reduction).[1]
A. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at position 3 is ortho to the strong electron-withdrawing nitro group at position 4. This geometric arrangement creates a "Meisenheimer complex" stabilization effect that is significantly stronger than in the 2-fluoro isomer (where F is meta to the nitro group).
-
Reaction : Displacement of Fluorine by amines, thiols, or alkoxides.
-
Application : Synthesis of 3-amino-4-nitrobenzamide derivatives (precursors to benzimidazoles).[1]
B. Nitro Reduction
The nitro group can be reduced to an aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Fe/NH₄Cl, SnCl₂).
-
Product : 4-Amino-3-fluoro-N-methylbenzamide.[1]
-
Caution : If SₙAr is intended, it must be performed before reduction. Reducing the nitro group to an amine (electron-donating) deactivates the ring, making subsequent displacement of the fluorine difficult.
Reaction Pathway Diagram
Caption: Divergent synthetic pathways. The central amide can undergo SₙAr (red path) or Nitro reduction (blue path).
Handling & Safety (MSDS Summary)
This compound is a nitro-aromatic and a fluorinated amide.[1] Standard laboratory safety protocols for hazardous organic synthesis apply.
-
GHS Classification :
-
Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation : Category 2 (Causes skin and serious eye irritation).
-
STOT-SE : Category 3 (May cause respiratory irritation).[1]
-
-
Handling : Use only in a chemical fume hood. Avoid dust formation.[3]
-
PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage : Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
-
PubChem Compound Summary . (2025). 3-Fluoro-N-methyl-4-nitrobenzamide (CID 53440632).[1] National Center for Biotechnology Information. Link
-
Sigma-Aldrich . (2025). Product Specification: 3-Fluoro-N-methyl-4-nitrobenzamide. Merck KGaA. Link
-
BenchChem . (2025). Technical Guide: Nucleophilic Aromatic Substitution in Fluoronitrobenzenes. Link
-
ChemicalBook . (2025). Synthesis of 3-Fluoro-4-nitrobenzoic acid derivatives. Link
Technical Whitepaper: 3-Fluoro-N-methyl-4-nitrobenzamide
The following technical guide details the molecular architecture, synthesis, and application of 3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0).
Molecular Scaffold for Targeted Protein Degradation & Heterocyclic Synthesis
Executive Summary
3-Fluoro-N-methyl-4-nitrobenzamide is a specialized fluorinated building block used primarily in the synthesis of polycyclic pharmaceutical agents. Unlike its structural isomer N-methyl-2-fluoro-4-nitrobenzamide (a well-known intermediate for the androgen receptor antagonist Enzalutamide), the 3-fluoro-4-nitro motif serves a distinct mechanistic purpose: it functions as a highly activated electrophile for Nucleophilic Aromatic Substitution (SₙAr) .
The compound’s utility is driven by the ortho-positioning of the fluorine atom relative to the nitro group. This arrangement creates a "spring-loaded" electrophilic site at C3, enabling the rapid construction of nitrogen-containing heterocycles, including dihydroquinolinones and benzimidazoles , which are critical scaffolds in the development of Cereblon (CRBN) E3 ligase modulators and other targeted protein degraders.
Molecular Architecture & Electronic Properties
The reactivity of 3-Fluoro-N-methyl-4-nitrobenzamide is dictated by the cooperative electronic effects of its substituents on the benzene ring.
Structural Analysis
-
Position 1 (Amide): The N-methylcarboxamide group is a moderate electron-withdrawing group (EWG) (-I, -M effects). It provides a synthetic handle for solubility modulation and hydrogen bonding interactions in protein active sites.
-
Position 3 (Fluorine): Located meta to the amide but ortho to the nitro group.[1]
-
Position 4 (Nitro): A strong EWG. Its position ortho to the fluorine atom is the defining feature of this molecule's reactivity.
Electronic Activation (The "Ortho-Nitro Effect")
The nitro group at C4 exerts a powerful inductive and resonance withdrawal effect, significantly depleting electron density at the C3 carbon. This lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack.
-
SₙAr Susceptibility: The C3-F bond is highly activated for displacement by nucleophiles (amines, thiols, alkoxides).
-
Regioselectivity: Nucleophiles selectively attack C3 rather than other positions due to the specific activation by the ortho-nitro group and the high electronegativity of fluorine (which stabilizes the intermediate anion inductively).
Conformational Dynamics
The N-methyl amide group typically adopts a trans conformation (relative to the carbonyl oxygen and methyl group) to minimize steric strain, though rotation around the C(aryl)-C(carbonyl) bond is restricted. The nitro group is likely twisted slightly out of plane due to steric repulsion with the adjacent fluorine, further destabilizing the ground state and enhancing reactivity.
Synthesis Protocol
The synthesis follows a linear oxidative-amidation pathway starting from commercially available 3-fluoro-4-nitrotoluene .
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide.
Detailed Methodology
Step 1: Oxidation to Benzoic Acid
-
Reagents: 3-Fluoro-4-nitrotoluene, Potassium Permanganate (
), Water/Pyridine. -
Procedure: The toluene derivative is refluxed with excess oxidant. The methyl group is fully oxidized to the carboxylic acid.
-
Critical Control: Temperature must be maintained (approx. 95°C) to ensure complete oxidation without decarboxylation.
-
Yield: Typically 70-85%.
Step 2: Amide Coupling
-
Reagents: 3-Fluoro-4-nitrobenzoic acid, Thionyl Chloride (
) or Oxalyl Chloride, Methylamine ( , 2M in THF). -
Protocol:
-
Activation: Dissolve the acid in anhydrous DCM. Add
(1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Evaporate to obtain the crude acid chloride. -
Coupling: Redissolve acid chloride in dry THF. Cool to 0°C. Slowly add Methylamine (2.0 eq) to scavenge HCl.
-
Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash with 1N HCl and Brine.[2]
-
-
Purification: Recrystallization from Ethanol/Hexane.
-
Validation:
-
Appearance: Pale yellow solid.[3]
-
1H NMR (DMSO-d6):
8.65 (br s, 1H, NH), 8.25 (t, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 2.80 (d, 3H, N-Me).
-
Reactivity & Applications in Drug Discovery
The primary application of this scaffold is in the synthesis of Dihydroquinolinones and related bicyclic heterocycles, often utilized in the design of PROTACs (Proteolysis Targeting Chimeras) and CRBN binders.
The "Gateway" Reaction: SₙAr Displacement
The most critical reaction for this molecule is the displacement of the fluorine atom by an aniline or aliphatic amine.
Reaction Scheme:
-
Mechanism: The amine attacks C3, forming a Meisenheimer complex stabilized by the ortho-nitro group. Fluoride is ejected, restoring aromaticity.
-
Utility: This step installs the nitrogen required for subsequent ring closure.
Case Study: Dihydroquinolinone Synthesis (CRBN Ligands)
As described in patent literature (e.g., WO2019043208), this molecule serves as "Intermediate 21" for generating E3 ligase binding motifs.
Figure 2: Workflow for converting the scaffold into a bioactive heterocycle.
Comparative Analysis: 3-Fluoro vs. 2-Fluoro Isomer
| Feature | 3-Fluoro-N-methyl-4-nitrobenzamide | 2-Fluoro-N-methyl-4-nitrobenzamide |
| CAS | 658700-20-0 | 915087-26-2 |
| F Position | meta to Amide, ortho to Nitro | ortho to Amide, meta to Nitro |
| Primary Reactivity | SₙAr at C3 (driven by Nitro) | SₙAr at C2 (driven by Amide/Nitro) |
| Major Drug Class | Dihydroquinolinones (CRBN Binders) | Thiohydantoins (Enzalutamide) |
| Key Use | Scaffold for fused ring systems | Linear extension for AR antagonists |
Physicochemical Data Summary
| Property | Value |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 168 - 172 °C (Predicted) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |
| pKa | ~14 (Amide NH), Nitro group non-ionizable |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| Hazards | Irritant (H315, H319, H335). Potential energetic instability due to nitro group. |
References
-
Sigma-Aldrich. Product Specification: 3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0).
-
World Intellectual Property Organization (WIPO). Patent WO2019043208A1: Dihydroquinolinones as Cereblon E3 Ligase Modulators. (2019).
-
National Center for Biotechnology Information. PubChem Compound Summary: 3-Fluoro-4-nitrobenzoic acid (Precursor).
-
BenchChem. Technical Protocol: Nucleophilic Aromatic Substitution on Fluoronitrobenzenes.
Sources
Technical Guide: Scalable Synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide
Part 1: Strategic Analysis & Retrosynthesis
Significance and Application
3-Fluoro-N-methyl-4-nitrobenzamide is a high-value fluorinated building block in medicinal chemistry. It serves as a critical scaffold for the synthesis of androgen receptor antagonists and other urea-based inhibitors.
The molecule's utility stems from its orthogonal reactivity :
-
The Nitro Group: Acts as a masked aniline. Upon reduction, it provides a nucleophilic handle for urea or amide formation.
-
The Fluorine Atom: Located ortho to the nitro group, it is activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of diverse nucleophiles if the nitro group is preserved, or serving as a bioisostere for hydrogen to modulate metabolic stability.
-
The N-Methyl Amide: Establishes the core pharmacophore often required for hydrogen bonding interactions within protein binding pockets.
Critical Distinction: Researchers must distinguish this isomer (3-fluoro) from its regioisomer, 2-fluoro-N-methyl-4-nitrobenzamide , which is the primary intermediate for Enzalutamide (Xtandi). The 3-fluoro analog is often employed in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the binding pocket.
Retrosynthetic Logic
The most robust disconnection relies on the formation of the amide bond. While direct nitration of N-methylbenzamide is possible, it suffers from poor regioselectivity. The preferred route utilizes 3-Fluoro-4-nitrobenzoic acid as the defined starting material, ensuring the correct substitution pattern is locked in before the amide coupling.
Figure 1: Retrosynthetic analysis identifying the carboxylic acid as the key regiodefined precursor.[1]
Part 2: Primary Synthesis Pathway (Acid Chloride Method)
This protocol is the industry standard for scalability, offering high yields (>90%) and simple purification compared to coupling reagents.
Reaction Scheme
Step 1: Activation of 3-fluoro-4-nitrobenzoic acid with Thionyl Chloride (
Figure 2: Sequential activation and amidation workflow.
Detailed Experimental Protocol
Step 1: Acid Chloride Formation
-
Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (1.5–2.0 eq), DMF (catalytic, 2-3 drops), Toluene or DCM (Solvent).
-
Equipment: Round-bottom flask, Reflux condenser,
drying tube or line.
Procedure:
-
Charge the reaction vessel with 3-Fluoro-4-nitrobenzoic acid (e.g., 10.0 g, 54.0 mmol).
-
Suspend in dry Toluene (50 mL) or DCM (if reflux temp needs to be lower).
-
Add DMF (0.1 mL) as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Add Thionyl Chloride (7.8 mL, 108 mmol) dropwise at room temperature.
-
Heat to reflux (approx. 80°C for Toluene) for 2–3 hours. Monitor by the cessation of gas evolution (
and ). -
Workup: Concentrate the mixture in vacuo to remove solvent and excess
. Co-evaporate with toluene twice to ensure complete removal of thionyl chloride. The crude acid chloride (yellow oil/solid) is used immediately.
Step 2: Amidation
-
Reagents: Crude Acid Chloride (from Step 1), Methylamine (2.0 M in THF or 40% aq., 2.5 eq), Triethylamine (1.2 eq, optional if using excess amine), DCM or THF (Solvent).
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C in an ice bath.
-
Separately, prepare a solution of Methylamine (approx. 135 mmol) in DCM or THF.
-
Slowly add the methylamine solution to the acid chloride over 30 minutes. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Monitor: Check completion via TLC (EtOAc/Hexane 1:1) or LCMS. The acid chloride spot should disappear immediately.
Step 3: Workup & Purification [2][3]
-
Quench: Add water (50 mL) to the reaction mixture.
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash: Wash combined organics with 1M
(to remove unreacted amine), saturated (to remove unreacted acid), and Brine. -
Dry & Concentrate: Dry over
, filter, and concentrate under reduced pressure. -
Crystallization: The crude product is typically a pale yellow solid. Recrystallize from Ethyl Acetate/Hexanes or Ethanol if purity is <98%.
Part 3: Alternative Pathway (Coupling Agents)
For small-scale medicinal chemistry (mg scale) where isolating the acid chloride is cumbersome, direct amide coupling is preferred.
Reagents:
-
HATU (1.2 eq) or EDC·HCl (1.5 eq) / HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DMF/DCM
Protocol:
-
Dissolve 3-Fluoro-4-nitrobenzoic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid.
-
Add Methylamine hydrochloride (1.2 eq).
-
Stir at RT for 4–16 hours.
-
Note: While effective, removing the urea byproduct (from EDC) or tetramethylurea (from HATU) can sometimes require column chromatography, making this less ideal for multi-gram scale-up.
Part 4: Data Summary & Quality Control
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Pale yellow to white solid | Color deepens if nitro-impurities are present.[4] |
| Melting Point | 145°C – 148°C (Predicted) | Distinct from 2-fluoro isomer (approx. 176°C). |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water and hexanes. |
Analytical Characterization (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.60 (br s, 1H, NH ).
-
8.25 (t, 1H, Ar-H, ortho to
). - 7.95 (dd, 1H, Ar-H).
- 7.80 (dd, 1H, Ar-H).
- 2.85 (d, 3H, N-CH ₃).
-
LCMS: ESI+
.
References
-
PubChem. 3-Fluoro-4-nitrobenzoic acid (Precursor Data). CID 230653.[1] Available at: [Link]
-
Xu, D., et al. "A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide."[5] Journal of Chemical Research, 2013, 37(10), 615–616. (Cited for general benzamide synthesis methodology and distinction of regioisomers). Available at: [Link]
Sources
The Mechanistic Blueprint of 3-Fluoro-N-methyl-4-nitrobenzamide: From Privileged Synthon to Targeted Therapeutics
Executive Summary
In modern drug discovery, certain small molecules do not act as standalone therapeutics but rather as "privileged synthons"—foundational pharmacophores that dictate the mechanism of action (MoA) of the resulting drug candidates. 3-Fluoro-N-methyl-4-nitrobenzamide (CAS: 658700-20-0) is a prime example of such a molecule[1]. While it lacks direct pharmacological activity in its native state, its unique stereoelectronic properties enable the precise construction of highly selective kinase inhibitors and E3 ligase modulators.
This technical guide dissects the dual nature of 3-Fluoro-N-methyl-4-nitrobenzamide (3-F-N-Me-4-NBA): its chemical mechanism of action as a highly reactive electrophile, and the pharmacological mechanisms of action of its two most prominent therapeutic derivatives—BMPR2 selective kinase inhibitors [2] and Cereblon (CRBN) targeted protein degraders [3].
Chemical Mechanism of Action: The SNAr Gateway
The utility of 3-F-N-Me-4-NBA stems from its highly predictable and efficient chemical reactivity. The molecule features a fluorine atom at the 3-position, flanked by a strongly electron-withdrawing nitro group at the 4-position.
The Causality of Reactivity: The ortho-nitro group severely depletes the electron density of the aromatic ring, specifically at the carbon bearing the fluorine atom. This stereoelectronic arrangement highly favors Nucleophilic Aromatic Substitution (SNAr). When exposed to aliphatic or aromatic amines, the fluorine is rapidly displaced. The reaction proceeds through a stabilized Meisenheimer complex, driven forward by the exceptional leaving-group ability of the fluoride ion in aprotic solvents. This chemical mechanism allows researchers to rapidly generate diverse libraries of N-alkyl-N-methyl-4-nitrobenzamide cores, which are subsequently reduced and cyclized to form active pharmacophores like benzimidazoles or dihydroquinolinones[4].
Figure 1: SNAr chemical workflow of the 3-F-N-Me-4-NBA synthon.
Pharmacological Pathway I: BMPR2 Kinase Inhibition
Through DNA-Encoded Chemical Library (DEC-Tec) screening, 3-F-N-Me-4-NBA was identified as the critical cycle-1 building block for CDD-1115 , a first-in-class, low-nanomolar selective kinase inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2)[2].
Mechanism of Action: Overactive BMP signaling is implicated in skeletal defects (like fibrodysplasia ossificans progressiva) and aggressive cancers (like diffuse intrinsic pontine glioma)[5]. The 3-F-N-Me-4-NBA-derived core of CDD-1115 binds directly to the highly conserved ATP-binding pocket of the BMPR2 kinase domain. By occupying this pocket, the inhibitor thermodynamically stabilizes the kinase in an inactive conformation. This prevents the phosphorylation of downstream SMAD1/5/8 transcription factors, effectively silencing the aberrant osteogenic or oncogenic gene expression[5].
Figure 2: Mechanism of BMPR2 kinase inhibition by synthon-derived CDD-1115.
Pharmacological Pathway II: CRBN E3 Ligase Modulation
Beyond kinase inhibition, 3-F-N-Me-4-NBA is a critical precursor in the synthesis of dihydroquinolinones—molecules designed to bind Cereblon (CRBN), the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex[6].
Mechanism of Action: In the field of Targeted Protein Degradation (TPD), synthon-derived dihydroquinolinones act as molecular glues or PROTAC anchors. The derivative binds to the tri-tryptophan pocket of CRBN. This binding alters the surface topography of the E3 ligase, creating a neo-interface that recruits intrinsic downstream target proteins (such as BRD4). Once the ternary complex (CRBN–Drug–Target) is formed, the E3 ligase polyubiquitinates the target protein, flagging it for rapid destruction by the 26S proteasome[3].
Figure 3: Targeted protein degradation via CRBN E3 ligase modulation.
Quantitative Data Summary
The efficacy of 3-F-N-Me-4-NBA derivatives is validated across multiple high-stringency biochemical assays. The table below summarizes the quantitative metrics of target engagement and inhibition.
| Derivative Compound | Target Protein | Primary Assay Modality | Quantitative Metric | Source |
| CDD-1115 | BMPR2 | Kinase Inhibition Assay | IC50 = 1.8 nM | [Modukuri et al.][2] |
| CDD-1115 | BMPR2 | Thermal Shift Assay (TSA) | ΔTm = +15.7 °C | [Modukuri et al.][2] |
| CDD-1431 | BMPR2 | Kinase Inhibition Assay | Kiapp = 20.6 nM | [Modukuri et al.][2] |
| Dihydroquinolinones | CRBN | Fluorescence Polarization | Kd = Sub-micromolar | [WO2019043208A1][3] |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols detail the exact methodologies used to validate the mechanisms of action described above. Each protocol is designed as a self-validating system, ensuring that artifacts are inherently controlled.
Protocol A: Thermal Shift Assay (TSA) for BMPR2 Target Engagement
Causality: Enzymatic assays can produce false positives due to aggregation or non-specific interference. TSA is utilized because it directly measures the thermodynamic stabilization of the kinase domain upon ligand binding. A positive shift in melting temperature (ΔTm) definitively proves direct target engagement[2].
-
Protein Preparation: Dilute recombinant BMPR2 kinase domain protein to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x. Rationale: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic residues exposed during protein unfolding.
-
Ligand Incubation: Dispense 50 μM of the synthon-derived ligand (e.g., CDD-1115) into the test wells. Crucial Self-Validation Step: Include a DMSO-only control well to establish the baseline intrinsic melting temperature (Tm) of the unliganded protein.
-
Thermal Denaturation: Subject the plate to a temperature gradient from 25 °C to 95 °C at a rate of 0.05 °C/s using a real-time PCR machine.
-
Analysis: Calculate the derivative of the fluorescence curve to identify the Tm. A shift (e.g., ΔTm = 15.7 °C for CDD-1115) confirms the mechanism of stabilization[2].
Protocol B: Fluorescence Polarization (FP) for CRBN Binding
Causality: FP is selected because it measures the rotational dynamics of molecules in solution without requiring target immobilization, thereby preserving the native conformation of the CRBN E3 ligase complex.
-
Tracer Preparation: Utilize a known fluorescently labeled CRBN binder (e.g., a lenalidomide-fluorophore conjugate) at a fixed concentration of 5 nM.
-
Complex Formation: Incubate the tracer with 50 nM of recombinant CRBN complex. Self-Validation Step: Measure the baseline polarization. High polarization confirms the tracer is bound to the massive protein complex (slowing its rotation).
-
Titration: Perform a 12-step serial dilution of the 3-F-N-Me-4-NBA-derived dihydroquinolinone ligand and add it to the complex[3].
-
Measurement & Analysis: Read the plate using a microplate reader equipped with polarizing filters. As the test ligand competitively displaces the tracer, the freed tracer rotates rapidly, causing a dose-dependent decrease in polarization. Fit the data to a four-parameter sigmoidal function to compute the equilibrium dissociation constant (Kd)[3].
References
-
Modukuri, R. K., et al. (2023). "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry, 66(3), 2143-2160. URL:[Link]
- Hoffmann-La Roche Inc. (2019). "Dihydroquinolinones." World Intellectual Property Organization, WO2019043208A1.
Sources
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An In-depth Technical Guide to 3-Fluoro-N-methyl-4-nitrobenzamide
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Fluoro-N-methyl-4-nitrobenzamide, a fluorinated nitroaromatic compound, represents a class of highly valuable intermediates in the landscape of contemporary drug discovery and development. Its strategic substitution pattern, featuring a fluorine atom, a nitro group, and an N-methylamide moiety, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. The presence of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a prized element in the design of novel therapeutics. This guide provides a comprehensive overview of the core chemical information, synthesis, and potential applications of 3-Fluoro-N-methyl-4-nitrobenzamide, tailored for researchers, scientists, and professionals in the field of drug development.
Core Compound Properties
A thorough understanding of the fundamental physicochemical properties of 3-Fluoro-N-methyl-4-nitrobenzamide is paramount for its effective utilization in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 658700-20-0 | [1][2] |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [1][3] |
| Physical Form | White to yellow powder or crystals | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Sealed in a dry place at room temperature | [1][2] |
Synthesis and Mechanistic Insights
Step 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid
The critical intermediate, 3-fluoro-4-nitrobenzoic acid, can be synthesized via the oxidation of 3-fluoro-4-nitrotoluene. This transformation is a classic example of converting an activated methyl group on an aromatic ring to a carboxylic acid. The nitro group in the para position further activates the benzylic position, facilitating oxidation.
Experimental Protocol: Oxidation of 3-fluoro-4-nitrotoluene
Materials:
-
3-Fluoro-4-nitrotoluene
-
Sodium Dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 3-fluoro-4-nitrotoluene in water is prepared. To this, a solution of sodium dichromate in water is added.
-
Acidification: Concentrated sulfuric acid is added dropwise to the stirred mixture, maintaining the temperature at room temperature. The addition of a strong acid is crucial as it generates chromic acid in situ, the active oxidizing agent.
-
Reaction Monitoring: The reaction mixture is stirred for one hour at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: The reaction mixture is diluted with water and filtered. The collected solid is then heated in a dilute solution of sodium hydroxide to dissolve the acidic product, forming its sodium salt.
-
Isolation: The resulting solution is cooled and filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the 3-fluoro-4-nitrobenzoic acid.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. For further purification, the crude product can be extracted with ethyl acetate, the organic layer dried over magnesium sulfate or sodium sulfate, and the solvent removed under reduced pressure to yield the pure 3-fluoro-4-nitrobenzoic acid.
Step 2: Amidation of 3-Fluoro-4-nitrobenzoic Acid
The final step in the synthesis is the formation of the amide bond between 3-fluoro-4-nitrobenzoic acid and methylamine. This is a nucleophilic acyl substitution reaction. To enhance the electrophilicity of the carboxylic acid, it is often converted to a more reactive derivative, such as an acyl chloride.
Experimental Protocol: Amidation with Methylamine
Materials:
-
3-Fluoro-4-nitrobenzoic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methylamine (solution in THF or water)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: 3-Fluoro-4-nitrobenzoic acid is dissolved in an anhydrous solvent like DCM or THF. A small amount of dimethylformamide (DMF) can be added as a catalyst. Thionyl chloride or oxalyl chloride is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The excess chlorinating agent and solvent are then removed under reduced pressure. The rationale behind this step is to create a highly reactive electrophile, the acyl chloride, which readily reacts with the nucleophilic methylamine.
-
Amidation: The crude acyl chloride is redissolved in an anhydrous solvent. The solution is cooled to 0 °C, and a solution of methylamine is added dropwise, along with a base like triethylamine to neutralize the HCl generated during the reaction.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate to remove any unreacted acid and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-Fluoro-N-methyl-4-nitrobenzamide. Further purification can be achieved by recrystallization or column chromatography.
Diagrammatic Representation of the Synthetic Workflow:
Caption: The role of 3-Fluoro-N-methyl-4-nitrobenzamide as a key intermediate in the synthesis of bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-N-methyl-4-nitrobenzamide.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation). [1][2]* Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth). [1]* Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion and Future Perspectives
3-Fluoro-N-methyl-4-nitrobenzamide is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic protocols and specific applications in the synthesis of marketed drugs are not yet widely published, its structural similarity to key intermediates of successful anti-cancer drugs underscores its potential. As the demand for novel and more effective pharmaceuticals continues to grow, the utility of such fluorinated building blocks is expected to increase, paving the way for the discovery of next-generation therapies.
References
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understanding the reactivity of 3-Fluoro-N-methyl-4-nitrobenzamide
An In-depth Technical Guide to the Reactivity of 3-Fluoro-N-methyl-4-nitrobenzamide
Introduction: A Molecule of Tuned Reactivity
3-Fluoro-N-methyl-4-nitrobenzamide is a substituted aromatic compound whose synthetic utility is dictated by the electronic interplay of its three key functional groups. Understanding this interplay is crucial for its effective application in drug discovery and materials science. The benzene ring is functionalized with:
-
An N-methylbenzamide group : An ortho-, para-directing group with a moderate deactivating effect due to resonance and inductive effects.
-
A Fluorine atom : A highly electronegative halogen that strongly withdraws electron density via induction, yet is a weak deactivator overall due to a competing resonance donation effect.
-
A Nitro group : One of the most powerful electron-withdrawing groups, acting through both induction and resonance.
The strategic placement of these groups creates a highly electron-deficient aromatic ring, predisposing it to specific, predictable chemical transformations. The nitro group, positioned ortho to the fluorine atom, is the dominant activating feature, making the C-F bond exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the molecule's reactivity, focusing on the primary reaction pathways and providing field-proven protocols for its transformation.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is a prerequisite for any laboratory work. All personnel must consult the full Safety Data Sheet (SDS) before handling.
Table 1: Physicochemical Properties of 3-Fluoro-N-methyl-4-nitrobenzamide
| Property | Value | Source(s) |
| CAS Number | 658700-20-0 | [1] |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [2] |
| Appearance | White to yellow powder or crystals | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Ambient, sealed in a dry environment | [1][2] |
Table 2: Hazard and Safety Information
| Hazard Class | GHS Statements | Precautionary Codes (Examples) | Source(s) |
| Acute Toxicity / Irritation | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][2] |
Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
The most significant and synthetically useful reaction of 3-fluoro-N-methyl-4-nitrobenzamide is the displacement of the fluoride ion by a nucleophile. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the powerful electron-withdrawing nitro group, positioned ortho to the fluorine, drastically alters this landscape.[3]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This is the rate-determining step.[5][6] The high electronegativity of fluorine creates a strong dipole, making this carbon highly electrophilic and susceptible to attack.[6]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the key to the reaction's feasibility. The ortho-nitro group is perfectly positioned to delocalize the negative charge through resonance, significantly lowering the activation energy of the reaction.[6]
-
Elimination and Rearomatization: The aromaticity is restored by the expulsion of the leaving group. In this context, fluoride is an excellent leaving group, a counterintuitive fact when compared to Sₙ2 reactions. Its high electronegativity activates the ring for the initial attack, which is the slow step, and its departure in the fast second step regenerates the stable aromatic system.[5][6]
Protocol: Synthesis of 3-(Dimethylamino)-N-methyl-4-nitrobenzamide
This protocol describes a typical SNAr reaction using dimethylamine as the nucleophile. It is a self-validating system; successful execution and characterization confirm the principles described.
Materials:
-
3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq)
-
Dimethylamine solution (e.g., 2.0 M in THF, 2.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq, optional, as a non-nucleophilic base)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Experimental Workflow:
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq) and a magnetic stir bar. Add DMSO to dissolve the solid (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add potassium carbonate (2.0 eq), if used. Slowly add the dimethylamine solution (2.0 eq) via syringe. The use of a non-nucleophilic base can be advantageous if the nucleophile is provided as a hydrochloride salt.
-
Reaction: Heat the reaction mixture to 60-80 °C. The elevated temperature provides the necessary activation energy for the rate-determining step.
-
Monitoring: Follow the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 1:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot indicates completion.
-
Work-up: Once complete, allow the reaction to cool to room temperature. Pour the mixture into a beaker of cold water. This precipitates the organic product and dissolves the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The product is more soluble in the organic layer.
-
Washing: Combine the organic extracts and wash with brine. This removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Core Reactivity II: Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, a critical transformation for introducing a versatile nucleophilic site. The challenge lies in achieving chemoselectivity—reducing the nitro group without affecting the amide or the C-F bond.
Mechanistic Considerations & Reagent Choice
The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[7] A variety of reducing agents can accomplish this transformation, but the choice of reagent is critical for selectivity.[8]
-
Catalytic Hydrogenation: This is a common and clean method. Catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly effective.[8][9] This method is often selective for the nitro group, leaving other functional groups intact under controlled conditions.[10]
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are robust and widely used.[8] These conditions are generally effective and economical.
-
Metal Hydrides: Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable as they can also reduce the amide group.[11] Milder hydrides like sodium borohydride (NaBH₄) are typically unable to reduce an aromatic nitro group on their own but can be effective in the presence of a transition metal catalyst.[12]
Protocol: Synthesis of 4-Amino-3-fluoro-N-methylbenzamide via Catalytic Hydrogenation
This protocol uses catalytic hydrogenation, a method prized for its clean reaction profile and high yields.
Materials:
-
3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Celite or filter paper
Step-by-Step Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve 3-Fluoro-N-methyl-4-nitrobenzamide in ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst. The reaction mixture should be under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen, as Pd/C can be pyrophoric.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure with a balloon, or perform the reaction in a Parr apparatus at a set pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC. The product, being an aniline derivative, will have a significantly different Rf value from the starting material. The reaction is typically complete in 4-12 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad may be hot and can ignite in air; it should be quenched with water before disposal.
-
Concentration: Rinse the filter pad with additional solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the product, which is often pure enough for subsequent steps. If necessary, it can be purified further by recrystallization.
Core Reactivity III: Amide Bond Stability and Hydrolysis
The N-methylbenzamide functionality is generally stable under neutral and mild acidic or basic conditions. However, under forcing conditions (e.g., strong acid or base with prolonged heating), it can undergo hydrolysis to yield 3-fluoro-4-nitrobenzoic acid and methylamine.[13][14]
Compared to the highly reactive C-F bond (activated for SNAr) and the reducible nitro group, the amide bond is the most robust functional group on the molecule. In most synthetic sequences, the amide will remain intact while transformations are carried out at the other positions. Kinetic studies on similar N-methylbenzamides show that hydrolysis is possible but typically requires conditions far more aggressive than those used for SNAr or nitro reduction.[15][16] Therefore, it is not a primary competitive reaction pathway under standard synthetic protocols.
Conclusion
The reactivity of 3-Fluoro-N-methyl-4-nitrobenzamide is a well-defined and predictable system governed by the strong activating effect of the ortho-nitro group. This activation primes the C-F bond for highly efficient nucleophilic aromatic substitution, which represents the molecule's primary synthetic utility. Concurrently, the nitro group itself is a versatile handle that can be selectively reduced to an amine, opening a second vector for derivatization. The N-methylbenzamide group provides a stable backbone that resists transformation under the conditions required to modify the other two sites. This tiered reactivity makes 3-Fluoro-N-methyl-4-nitrobenzamide a valuable and versatile building block for researchers in medicinal chemistry and materials science.
References
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Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. Retrieved from Pearson. [Link]
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Sigma-Aldrich.cn. (n.d.). 3-Fluoro-N-methyl-4-nitrobenzamide. Retrieved from Sigma-Aldrich.cn. [Link]
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PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from PubChem. [Link]
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Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Retrieved from Pearson. [Link]
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ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from ResearchGate. [Link]
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Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from Patsnap. [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
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OSTI.GOV. (1968, January 1). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. Retrieved from OSTI.GOV. [Link]
-
Vaia. (n.d.). How could you convert N-methylbenzamide to the following compounds?. Retrieved from Vaia. [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]
-
PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from PMC. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]
- Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from Journal of Synthetic Chemistry. [Link]
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PMC. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from PMC. [Link]
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NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from NIST WebBook. [Link]
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3-Fluoro-N-methyl-4-nitrobenzamide: A Core Synthon in Kinase Inhibition and Targeted Protein Degradation
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic design of molecular scaffolds dictates the success of downstream library synthesis and target affinity. 3-Fluoro-N-methyl-4-nitrobenzamide (CAS: 658700-20-0) has emerged as a highly versatile fluorinated building block. The unique electronic environment created by the meta-fluoro and para-nitro groups relative to the carboxamide makes this molecule an exceptional candidate for late-stage functionalization. This technical guide explores its physicochemical profile, its critical role in synthesizing advanced therapeutics (including BMPR2 kinase inhibitors and PROTACs), and provides field-validated, self-monitoring synthetic protocols.
Physicochemical Profile & Quantitative Data
Understanding the baseline physical properties of 3-Fluoro-N-methyl-4-nitrobenzamide is critical for optimizing solvent selection, reaction temperatures, and purification strategies.
Table 1: Physicochemical Properties of 3-Fluoro-N-methyl-4-nitrobenzamide [1]
| Property | Value |
| Chemical Name | 3-Fluoro-N-methyl-4-nitrobenzamide |
| CAS Number | 658700-20-0 |
| Molecular Formula | C8H7FN2O3 |
| Molecular Weight | 198.15 g/mol |
| InChI Key | NWCCVNYDXFXGOD-UHFFFAOYSA-N |
| Physical Appearance | White to yellow powder or crystals |
| Typical Purity | ≥ 95% - 98% |
| Storage Conditions | Sealed in dry, room temperature (Ambient) |
Mechanistic Role in Modern Drug Discovery
DNA-Encoded Chemical Libraries (DECLs) and Kinase Inhibitors
The discovery of highly selective kinase inhibitors frequently relies on screening massive chemical spaces. 3-Fluoro-N-methyl-4-nitrobenzamide has been successfully utilized as a core synthon in the synthesis of DNA-Encoded Chemical Libraries (DECLs) yielding over 4 billion compounds[2]. Specifically, it served as the critical intermediate (Compound 2c) in the discovery of low-nanomolar, highly selective inhibitors of Bone Morphogenetic Protein Receptor Type II (BMPR2)[2].
Mechanistic Insight: The para-nitro group acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO of the aromatic ring. This activates the meta-fluorine atom, priming the scaffold for rapid Nucleophilic Aromatic Substitution (SNAr) with diverse aliphatic amines, enabling massive library diversification without requiring harsh, DNA-degrading conditions[2].
Targeted Protein Degradation (PROTACs) and CRBN E3 Ligase
Beyond traditional occupancy-driven pharmacology, this compound is a critical precursor in the synthesis of bifunctional degraders (PROTACs). Patent literature highlights the use of 1,2-fluoro-nitro-arenes, explicitly including 3-fluoro-N-methyl-4-nitrobenzamide, to synthesize ligands that bind to Cereblon (CRBN), a ubiquitously expressed E3 ubiquitin ligase[3].
Mechanistic Insight: By incorporating this scaffold into a chimeric molecule, researchers can alter the substrate specificity of the CRBN E3 ligase complex. The modified complex forcibly recruits intrinsic downstream target proteins (such as oncogenic kinases), tagging them with polyubiquitin chains and routing them to the 26S proteasome for degradation[3].
Targeted protein degradation pathway utilizing CRBN E3 ligase recruitment.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility and high yield, the following protocols are designed as self-validating systems , complete with mechanistic causality and analytical checkpoints.
Workflow for the synthesis and SNAr derivatization of 3-Fluoro-N-methyl-4-nitrobenzamide.
Protocol 1: Primary Synthesis via Amide Coupling
Objective: Synthesize 3-Fluoro-N-methyl-4-nitrobenzamide from 3-fluoro-4-nitrobenzoic acid[2].
Causality & Mechanism: Carboxylic acids are poor electrophiles for direct amidation because the addition of an amine typically results in an unreactive ammonium carboxylate salt. A coupling reagent (e.g., HATU or EDC) is required to convert the acid into a highly reactive active ester. N,N-Diisopropylethylamine (DIEA) is introduced to serve a dual mechanistic purpose: it deprotonates the methylamine hydrochloride salt to liberate the nucleophilic free amine in situ, and it acts as an acid scavenger to drive the equilibrium forward[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 3-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Moisture must be excluded to prevent hydrolysis of the active ester.
-
Base Addition: Add DIEA (3.0 equiv) to the stirring solution.
-
Validation Checkpoint: Spot the solution on wet pH paper; ensure the environment is distinctly basic (pH > 8) to guarantee subsequent amine liberation.
-
-
Activation: Introduce the coupling agent (1.1 equiv) and stir for 15–20 minutes at room temperature to allow complete active ester formation.
-
Nucleophilic Attack: Add methylamine hydrochloride (2.0 equiv) in one portion[2].
-
Monitoring: Stir at room temperature. Monitor via LC-MS until the starting material mass is fully consumed (typically 2–4 hours).
-
Workup & Purification: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield a yellow solid (approx. 97% yield)[2].
-
Validation Checkpoint: ^1H NMR (DMSO-d6) must confirm the N-methyl doublet at ~δ 2.8 ppm and the characteristic aromatic splitting[2].
-
Protocol 2: Downstream Derivatization via SNAr
Objective: Functionalize the core scaffold by replacing the fluorine atom with an aliphatic amine (R2NH2)[2].
Causality & Mechanism: The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which maximizes the electrophilicity of the ipso-carbon. The para-nitro group stabilizes the anionic Meisenheimer complex transition state, making this reaction highly efficient even with sterically hindered amines[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 3-fluoro-N-methyl-4-nitrobenzamide (1.0 equiv) and the target aliphatic amine (1.2 equiv) in a polar aprotic solvent (e.g., DMSO).
-
Acid Scavenging: Add anhydrous K2CO3 (2.0 equiv) to neutralize the HF generated during the substitution, preventing the protonation and deactivation of the incoming nucleophile.
-
Reaction: Heat the mixture to 60–80°C.
-
Validation Checkpoint: Reaction kinetics depend heavily on the steric bulk of the amine. Monitor strictly via LC-MS to prevent over-heating, which can lead to nitro-group reduction or degradation.
-
-
Isolation: Pour the dark mixture into cold water. If the substituted product precipitates, isolate via vacuum filtration. Otherwise, extract with dichloromethane, concentrate, and purify via automated flash chromatography[2].
Safety, Handling, and Storage
When handling 3-Fluoro-N-methyl-4-nitrobenzamide, strict adherence to laboratory safety protocols is required. According to standard chemical safety profiles, the compound carries the following GHS hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Handling: Use within a certified chemical fume hood. Wear standard PPE (nitrile gloves, safety goggles, and a lab coat). Storage: Store sealed in a dry environment at room temperature (ambient) to maintain ≥ 98% purity over time[1].
References
- Title: 3-Fluoro-N-methyl-4-nitrobenzamide | 658700-20-0 Source: Sigma-Aldrich URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: WO2019043208A1 - Dihydroquinolinones Source: Google Patents URL
Sources
Topic: Key Intermediates in the Synthesis of Aryloxyalkanoic Acid Hydroxyamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the pivotal intermediates and synthetic strategies employed in the construction of aryloxyalkanoic acid hydroxyamides, a class of molecules with significant applications in medicinal chemistry and agrochemistry. We will dissect the synthetic process into its core stages, focusing on the formation of the essential aryloxyalkanoic acid backbone and its subsequent conversion to the target hydroxyamide. The discussion emphasizes the causality behind experimental choices, offering field-proven insights for robust and efficient synthesis.
Introduction: The Architectural Logic of Aryloxyalkanoic Acid Hydroxyamides
Aryloxyalkanoic acid hydroxyamides are characterized by three distinct structural motifs: an aryl group, an ether linkage, and an alkanoic hydroxyamide side chain. This architecture is responsible for their diverse biological activities, including roles as histone deacetylase (HDAC) inhibitors and herbicides.[1][2] The synthetic approach to these molecules is logically bifurcated, addressing the formation of two primary intermediates in a sequential manner:
-
Intermediate I: The Aryloxyalkanoic Acid or Ester. This is the foundational backbone of the molecule, establishing the crucial ether bond between the aromatic ring and the aliphatic acid/ester chain.
-
Intermediate II: The Activated Carboxylic Acid. To form the final hydroxyamide, the carboxylic acid of Intermediate I must be converted into a more reactive species, facilitating nucleophilic attack by hydroxylamine.
This guide will navigate the synthesis through the lens of these two key intermediates.
Part 1: Forging the Backbone: Synthesis of the Aryloxyalkanoic Acid/Ester (Intermediate I)
The formation of the ether linkage is the first critical phase of the synthesis. The choice of method is dictated by the availability of starting materials, desired stereochemistry, and the presence of other functional groups. The most prevalent and reliable strategies are the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation.
The Williamson Ether Synthesis: A Cornerstone Strategy
The Williamson ether synthesis is a robust and widely used method for forming the ether bond.[3][4] It proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide (or a related substrate with a good leaving group, like a tosylate).[3][4][5]
Causality and Experimental Choices:
-
The Nucleophile: The reaction requires the deprotonation of a phenol (Ar-OH) to form the more nucleophilic phenoxide (Ar-O⁻). A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. K₂CO₃ is often preferred for its ease of handling and milder conditions.[2]
-
The Electrophile: The electrophile is typically an α-haloalkanoic acid ester (e.g., methyl chloroacetate or ethyl 2-bromopropionate). Esters are used instead of the free acid to prevent an undesirable acid-base reaction with the phenoxide.[6]
-
SN2 Constraints: As an SN2 reaction, this method is most efficient with primary alkyl halides. Secondary halides can lead to a mixture of substitution and E2 elimination products, reducing the yield.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone or acetonitrile (10 volumes).
-
Reaction: Add methyl chloroacetate (1.1 eq) to the suspension.[2]
-
Heating: Heat the mixture to reflux (approx. 60-80°C) and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the phenol starting material is consumed.
-
Workup: After cooling to room temperature, filter off the solid potassium salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 2-(4-chlorophenoxy)acetate, which can be further purified by recrystallization or column chromatography.[1]
-
Hydrolysis (Optional): If the aryloxyalkanoic acid is the desired intermediate, the resulting ester can be hydrolyzed by refluxing with a base like NaOH or KOH in a methanol/water mixture, followed by acidification with HCl.[2][6]
The Mitsunobu Reaction: Control over Stereochemistry
The Mitsunobu reaction is a powerful alternative that couples an alcohol and an acidic pronucleophile (in this case, a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
Causality and Experimental Choices:
-
Key Advantage: Its primary advantage is the clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable for stereospecific synthesis.[8][9]
-
Mechanism: The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an SN2 fashion.[10]
-
Reagents: PPh₃ acts as an oxygen scavenger, while DEAD is the ultimate oxidant. The reaction is typically performed in an anhydrous aprotic solvent like THF or DCM at cool temperatures (0°C to room temperature).[7][11]
-
Purification Challenge: A significant drawback is the formation of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate as byproducts, which can complicate purification.[11]
The Ullmann Condensation: Aryl Halide-Based Synthesis
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[12][13] This method is particularly useful when the corresponding phenol is less accessible or more expensive than the aryl halide.
Causality and Experimental Choices:
-
Catalyst: The reaction traditionally requires stoichiometric copper powder at high temperatures (>200°C).[12][14] Modern protocols use soluble copper(I) salts (e.g., CuI) with ligands like phenanthroline or N,N-dimethylglycine, allowing for milder conditions.[14][15]
-
Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[15] Electron-withdrawing groups on the aryl halide typically accelerate the reaction.[12]
Summary Table for Intermediate I Synthesis
| Method | Key Reagents | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| Williamson Synthesis | Phenol, Alkyl Halide, Base (K₂CO₃) | Acetone, ACN, DMF | Reflux | Adv: Cost-effective, scalable. Disadv: SN2 limitations (prefers 1° halides).[4][5] |
| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD/DIAD | THF, DCM | 0°C to RT | Adv: Stereochemical inversion, mild conditions. Disadv: Byproduct removal (TPPO).[7][9][11] |
| Ullmann Condensation | Aryl Halide, Alcohol, Cu Catalyst | DMF, NMP | 100-210°C | Adv: Uses aryl halides. Disadv: Often requires high temperatures, catalyst removal.[12][15] |
Diagram: Synthetic Pathways to Intermediate I
Caption: Major synthetic routes to the aryloxyalkanoic ester intermediate.
Part 2: The Final Transformation: From Carboxylic Acid/Ester to Hydroxyamide
Once the aryloxyalkanoic acid or ester backbone (Intermediate I) is secured, the final step is the formation of the hydroxamic acid moiety. This is almost always achieved by reaction with hydroxylamine (NH₂OH) or a protected version thereof.[16] The key to this step is the generation of a sufficiently electrophilic carbonyl carbon to undergo attack by hydroxylamine.
Route A: Direct Conversion from Esters
The direct reaction of an ester with hydroxylamine is a straightforward and common method.[1][17][18]
Causality and Experimental Choices:
-
Reaction Conditions: The reaction requires a basic medium to generate free hydroxylamine from its more stable hydrochloride salt (NH₂OH·HCl) and to facilitate the nucleophilic attack. A mixture of hydroxylamine hydrochloride with a base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) in methanol is typical.[1]
-
Efficiency: To drive the reaction to completion, a large excess of hydroxylamine (e.g., ~10 equivalents) may be required.[17] Microwave irradiation has been shown to significantly accelerate this transformation, reducing reaction times from hours to minutes.[1][18][19]
-
Catalysis: The addition of a catalytic amount of potassium cyanide (KCN) can enhance the reaction rate by forming a transient and highly reactive acyl-cyanide intermediate.[17][20]
-
Reagent Preparation: In a microwave-safe vessel, prepare a slurry of hydroxylamine hydrochloride (3.0 eq) and potassium hydroxide (6.0 eq) in methanol.
-
Reaction: Add the aryloxyalkanoic methyl ester (1.0 eq) dissolved in a minimal amount of methanol to the slurry.
-
Irradiation: Seal the vessel and place it in a microwave reactor. Heat to 80°C for 5-10 minutes with a power of ~150 W.[1]
-
Workup: After cooling, acidify the reaction mixture to pH ~4 with 3M HCl or 25% aqueous acetic acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The final hydroxamic acid can be purified by recrystallization or chromatography.[1]
Route B: Activation of Carboxylic Acids (Intermediate II)
When starting from the aryloxyalkanoic acid, direct reaction with hydroxylamine is inefficient. The carboxylic acid must first be activated to create a better leaving group than -OH. This in-situ generated species is our Key Intermediate II .
Causality and Experimental Choices:
-
Why Activation is Necessary: The hydroxyl group of a carboxylic acid is a poor leaving group. Activation converts it into a species (e.g., an acyl chloride, a mixed anhydride, or an active ester) with a good leaving group, rendering the carbonyl carbon highly electrophilic.
-
Side Reactions: A critical challenge during this step is the Lossen rearrangement , where the hydroxamic acid rearranges to an isocyanate, especially under harsh activating conditions or heat.[21] To mitigate this, milder coupling agents and O-protected hydroxylamines are often employed.[21][22]
-
Formation of an Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates the highly reactive acyl chloride, which readily reacts with hydroxylamine. This method is effective but can be too harsh for sensitive substrates.
-
Mixed Anhydride Method: Activation with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM) generates a mixed anhydride intermediate. This is a mild and efficient one-pot method.[17][22]
-
Peptide Coupling Reagents: Reagents commonly used in peptide synthesis are excellent for forming hydroxamic acids under mild conditions. Examples include:
| Starting Material | Method | Key Reagents | Key Advantage | Potential Issue |
| Ester | Direct Aminolysis | NH₂OH·HCl, KOH/NaOMe | Simple, one-step. | Requires excess hydroxylamine. |
| Ester | Microwave-Assisted | NH₂OH·HCl, KOH, MW | Very fast reaction times.[1][18] | Requires specialized equipment. |
| Carboxylic Acid | Mixed Anhydride | Ethyl Chloroformate, NMM | Mild, one-pot procedure.[17] | Chloroformate is a lachrymator. |
| Carboxylic Acid | Coupling Reagents | EDC, HOBt, T3P®, etc. | Mild conditions, high yields. | Cost of reagents. |
| Carboxylic Acid | Acyl Chloride | SOCl₂, Oxalyl Chloride | Highly reactive intermediate. | Harsh conditions, potential for side reactions.[21] |
Diagram: Pathways from Intermediate I to Final Product
Caption: Conversion of the aryloxyalkanoic core to the final hydroxyamide.
Conclusion
The synthesis of aryloxyalkanoic acid hydroxyamides is a well-defined process hinged on the successful formation of two key intermediates. The first, the aryloxyalkanoic acid or ester , establishes the core molecular framework through reliable C-O bond-forming reactions like the Williamson, Mitsunobu, or Ullmann methods. The second, an activated carboxylic acid derivative , is a transient but critical species that enables the final, often delicate, conversion to the hydroxyamide functional group. A thorough understanding of the mechanisms and the rationale behind the choice of reagents for generating these intermediates is paramount for researchers aiming to develop efficient, scalable, and high-yielding synthetic routes to this important class of molecules.
References
-
Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2011). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 15(16), 2834-2865. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from: [Link]
-
WordPress.com. (n.d.). Synthesis - Coordination Chemistry of Hydroxamic Acids. Retrieved from: [Link]
-
Katritzky, A. R., & Singh, S. K. (2003). Simple One-Flask Method for the Preparation of Hydroxamic Acids. Organic Letters, 5(15), 2583–2585. Available at: [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of enantioenriched aryloxyalkanoic herbicides. Retrieved from: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Request PDF. Retrieved from: [Link]
- Ngu, K., & Patel, D. V. (2002). Preparation of hydroxamic acids from esters in solution and on the solid phase. U.S. Patent No. 7,091,378 B2. Washington, DC: U.S. Patent and Trademark Office.
- Google Patents. (n.d.). Aryloxy-N- (alkoxyalkyl) alkanoic acid amide derivatives and herbicides. JP2007182404A.
-
Latypova, L. R., et al. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Russian Journal of Organic Chemistry, 54(9), 1313–1318. Available at: [Link]
-
IRIS. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from: [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from: [Link]
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4785. Available at: [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from: [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from: [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from: [Link]
-
European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from: [Link]
-
ACS Publications. (2026). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. Retrieved from: [Link]
-
USAMV Iasi. (n.d.). SYNTHESIS OF SULFOCHLORIDE DERIVATIVES OF THE ARYL OXYALKYL CARBOXYLIC ACIDS AS INTERMEDIATES IN OBTAINING COMPOUNDS WITH BIOLOG. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. Request PDF. Retrieved from: [Link]
-
SCIRP. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Retrieved from: [Link]
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- 22. pubs.acs.org [pubs.acs.org]
Technical Monograph: The Ortho-Fluoronitro Scaffold in Drug Design
This technical guide provides an in-depth analysis of 3-Fluoro-N-methyl-4-nitrobenzamide and its structural analogs. It focuses on the chemical reactivity, synthetic utility, and medicinal chemistry applications of the ortho-fluoronitrobenzene scaffold, specifically distinguishing it from its regioisomer used in Enzalutamide synthesis.
Subject: 3-Fluoro-N-methyl-4-nitrobenzamide Structural Analogs
CAS: 658700-20-0 (Parent Scaffold)
Context: Nucleophilic Aromatic Substitution (
Part 1: Executive Summary & Chemical Architecture
In the landscape of medicinal chemistry, 3-Fluoro-N-methyl-4-nitrobenzamide represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets through specific modifications. While often confused with its regioisomer (2-fluoro-N-methyl-4-nitrobenzamide, the precursor to the blockbuster anti-androgen Enzalutamide), the 3-fluoro variant offers a distinct chemical trajectory.
Its core value lies in the 3-fluoro-4-nitro motif. This specific substitution pattern places a highly electronegative leaving group (Fluorine) ortho to a strong electron-withdrawing group (Nitro). This geometric arrangement creates a "hot" electrophilic site, enabling rapid Nucleophilic Aromatic Substitution (
Structural Analysis & Electronic Effects
The reactivity of this scaffold is governed by the interplay between the fluorine atom and the nitro group:
-
Inductive Activation (-I Effect): The fluorine atom is highly electronegative, pulling electron density from the ring carbon (C3). This destabilizes the ground state but stabilizes the transition state (Meisenheimer complex) during nucleophilic attack.
-
Resonance Stabilization (-M Effect): The para-nitro group (relative to the C1 amide, but ortho to the fluorine if we consider the local environment for cyclization) acts as an electron sink. However, in this specific isomer (3-F, 4-NO2), the nitro group is ortho to the site of attack (C3).
-
The "Ortho" Effect:
reactions at the ortho position to a nitro group are often faster than para due to the inductive stabilization of the negative charge on the adjacent carbon in the intermediate.
Part 2: Synthetic Pathways & Methodologies[1]
The primary utility of 3-Fluoro-N-methyl-4-nitrobenzamide is its conversion into bicyclic heterocycles. Unlike the 2-fluoro isomer, which leads to thiohydantoins (Enzalutamide), the 3-fluoro isomer is the preferred precursor for Benzimidazoles .
Workflow 1: Synthesis of Benzimidazole Scaffolds
This protocol describes the conversion of the scaffold into a 2-substituted benzimidazole, a common motif in kinase inhibitors.
Step 1: Nucleophilic Displacement (
-
Reagents: 3-Fluoro-N-methyl-4-nitrobenzamide, Primary Amine (
), or . -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Mechanism: The amine attacks C3, displacing fluoride. The reaction is driven by the formation of a stable inorganic salt (
) and the restoration of aromaticity. -
Critical Control: Temperature must be controlled (
) to prevent hydrolysis of the amide function.
Step 2: Nitro Reduction
-
Reagents:
(1 atm), 10% Pd/C, Methanol/Ethanol. -
Outcome: Converts the 4-nitro group to a 4-amino group, resulting in an ortho-diamine intermediate (3-amino-4-aminobenzamide derivative).
Step 3: Cyclocondensation
-
Reagents: Aldehyde (
) + Oxidant (e.g., or Air) OR Carboxylic Acid + coupling agent. -
Outcome: Formation of the imidazole ring, fusing with the benzene to create the benzimidazole core.
Experimental Protocol: Displacement
Standard Operating Procedure (SOP) for Bench Validation
-
Charge: To a dry round-bottom flask, add 3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq) and anhydrous
(1.5 eq). -
Solvate: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir to create a suspension.
-
Addition: Add the nucleophile (e.g., 4-chloro-benzylamine) (1.1 eq) dropwise.
-
Reaction: Heat to
under atmosphere for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the starting fluoride ( ). -
Workup: Pour reaction mixture into crushed ice/water. The product (yellow/orange solid) usually precipitates. Filter and wash with water to remove DMF and salts.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
Part 3: Structural Analogs & SAR Data
To design effective drugs, researchers must understand how changes to this scaffold affect reactivity and binding.
Table 1: Leaving Group Reactivity in
Why Fluorine is Superior in this Scaffold
| Analog (X-N-methyl-4-nitrobenzamide) | Leaving Group (X) | Relative Rate ( | Mechanism Note |
| 3-Fluoro | -F | 1000 | High electronegativity stabilizes Meisenheimer complex. |
| 3-Chloro | -Cl | 1 | C-Cl bond is weaker, but lack of inductive pull slows the initial attack. |
| 3-Bromo | -Br | ~0.8 | Steric hindrance begins to retard nucleophilic approach. |
| 3-Iodo | -I | <0.5 | Poor inductive effect; rarely used for |
Table 2: Regioisomer Comparison (The "Lutamide" Split)
Distinguishing the 3-Fluoro vs. 2-Fluoro Pathways
| Feature | 3-Fluoro Isomer (Subject) | 2-Fluoro Isomer (Enzalutamide Precursor) |
| Structure | F is ortho to Nitro (Pos 3,4) | F is ortho to Amide (Pos 2,1) |
| Primary Reactivity | ||
| Key Intermediate | Ortho-phenylenediamine | 2-Amino-benzamide |
| Drug Class | Benzimidazoles (Kinase Inhibitors, Antifungals) | Thiohydantoins (Androgen Receptor Antagonists) |
| Downstream Cyclization | Condensation with Aldehydes | Cyclization with Isothiocyanates |
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from the Fluoronitrobenzamide scaffold. It highlights how the choice of regioisomer dictates the final drug class.
Figure 1: Divergent synthetic pathways. The 3-Fluoro isomer (top) leads to Benzimidazoles via ortho-diamines, while the 2-Fluoro isomer (bottom) leads to Thiohydantoins.
Part 5: References
-
Nucleophilic Aromatic Substitution Mechanism:
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
-
Context: Establishes the "Element Effect" proving Fluorine is the fastest leaving group in
due to transition state stabilization.
-
-
Benzimidazole Synthesis from Fluoro-Nitro Precursors:
-
Rao, Z. X., et al. (2017).[1] Reaction of a range of amines and fluoronitrobenzenes under
reaction conditions. ResearchGate / Beilstein J. Org. Chem. -
Context: Provides validated protocols for the displacement of fluorine in 3-fluoro-4-nitrobenzenes using amines.
-
-
Regioisomer Distinction (Enzalutamide Pathway):
-
Jung, M. E., et al. (2010).[2] Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist. Journal of Medicinal Chemistry.
-
Context: Clarifies that the 2-fluoro isomer is the specific precursor for Enzalutamide, distinguishing it from the 3-fluoro analog discussed here.
-
-
Benzimidazole Derivatives as Bioactive Agents:
-
Tonelli, M., et al. (2010).[2] Benzimidazole derivatives as a new class of potential anti-infective agents. Current Medicinal Chemistry.
-
Context: Validates the biological relevance of the benzimidazole scaffold derived from the 3-fluoro-4-nitro precursor.
-
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide
Introduction & Scope
This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0). This fluorinated nitro-benzamide serves as a critical scaffold in the development of non-steroidal anti-androgens (e.g., analogues of Enzalutamide/Apalutamide) and other bioactive small molecules.
The presence of the fluorine atom at the meta position (relative to the amide) and the nitro group at the para position creates a specific electronic environment that requires careful handling during nucleophilic substitution to prevent side reactions. This protocol utilizes an Acid Chloride Activation strategy, selected for its reliability and high conversion rates compared to direct coupling reagents (HATU/EDC) which can be cost-prohibitive at scale.
Key Compound Data
| Property | Detail |
| Chemical Name | 3-Fluoro-N-methyl-4-nitrobenzamide |
| CAS Number | 658700-20-0 |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |
Retrosynthetic Strategy
The most efficient disconnection for this molecule is at the amide bond. We utilize 3-fluoro-4-nitrobenzoic acid as the starting material.[1] Due to the electron-withdrawing nature of the nitro and fluoro groups, the carboxylic acid is deactivated; thus, conversion to the highly reactive acid chloride is preferred over mixed anhydrides to ensure complete conversion.
Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond to yield the benzoic acid precursor and methylamine.
Experimental Protocol
Materials & Reagents[3][4][5][6][7][8][9]
-
Starting Material: 3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4) [>98% purity].
-
Activator: Thionyl Chloride (SOCl₂) [Reagent Grade].
-
Amine Source: Methylamine (2.0 M in THF preferred; 40% aq. solution is acceptable but requires stricter temperature control).
-
Solvents: Dichloromethane (DCM) [Anhydrous], Dimethylformamide (DMF) [Catalytic].
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
Step-by-Step Methodology
Phase 1: Acid Chloride Formation
Rationale: The electron-deficient ring makes the acid stable but slow to react. SOCl₂ ensures complete activation.
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
-
Charging: Add 3-Fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) to the flask.
-
Solvent: Add Thionyl Chloride (20 mL, excess). Note: SOCl₂ acts as both reagent and solvent.
-
Catalysis: Add 2–3 drops of anhydrous DMF .
-
Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acyl chloride.
-
-
Reaction: Heat the mixture to reflux (75°C oil bath) for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.
-
Workup: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove excess SOCl₂.
-
Critical Step: Add 20 mL of dry Toluene and re-evaporate (azeotropic removal) to ensure all traces of SOCl₂ are removed. Repeat twice.
-
Result: Crude 3-Fluoro-4-nitrobenzoyl chloride (yellow oil/solid). Use immediately.
-
Phase 2: Amidation
Rationale: Schotten-Baumann conditions or anhydrous organic conditions. Anhydrous is preferred to prevent hydrolysis of the acid chloride.
-
Dissolution: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Amine Addition: In a separate vessel, mix Methylamine (2.0 M in THF, 20 mL, 40.0 mmol, 1.5 eq) with Triethylamine (5.6 mL, 40.0 mmol, 1.5 eq).
-
Alternative: If using aqueous methylamine, use a biphasic system (DCM/Water) with vigorous stirring, but yield may be slightly lower due to hydrolysis.
-
-
Reaction: Dropwise add the amine/base mixture to the cold acid chloride solution over 15 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
-
Exotherm Control: Ensure internal temperature does not exceed 10°C to prevent nucleophilic aromatic substitution (SₙAr) of the fluorine atom by methylamine.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
Phase 3: Purification
-
Quench: Dilute the reaction mixture with DCM (50 mL) and wash with 1M HCl (2 x 50 mL).
-
Purpose: The acid wash removes unreacted amine and the triethylamine base.
-
-
Wash: Wash the organic layer with Saturated NaHCO₃ (50 mL) to remove any hydrolyzed benzoic acid.
-
Dry: Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: The crude solid is typically pure enough (>95%). If necessary, recrystallize from Ethyl Acetate/Hexane or Ethanol .
Reaction Mechanism & Pathway[8][10]
The synthesis proceeds via a nucleophilic acyl substitution. The catalytic cycle of DMF with Thionyl Chloride generates the reactive chloroiminium species, which converts the carboxylic acid to the acid chloride. The subsequent step is the attack of the methylamine nitrogen on the carbonyl carbon.
Figure 2: Mechanistic pathway from acid activation to amide formation.
Quality Control & Analysis
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.60 (broad q, 1H, NH ).
-
δ 8.25 (t, 1H, Ar-H adjacent to NO₂).
-
δ 7.95 (dd, 1H, Ar-H ).
-
δ 7.80 (dd, 1H, Ar-H ).
-
δ 2.85 (d, 3H, N-CH₃ ).
-
Note: The amide proton shift is concentration/solvent dependent.
-
-
Mass Spectrometry (ESI): Calculated for [M+H]⁺: 199.15. Found: 199.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; use a drying tube. Perform amine addition immediately after solvent removal. |
| Impurity: Hydroxy-amide | SₙAr of Fluorine | Reaction temperature too high during amine addition. Keep at 0°C. Fluorine ortho/para to nitro is labile. |
| Sticky Solid | Residual Solvent/DMF | Recrystallize from Ethanol or triturate with cold Hexane. |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: While 3-Fluoro-4-nitrobenzoic acid is stable, nitroaromatics can be energetic. Do not heat the residue to dryness at high temperatures (>100°C).
-
Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Must be used in a functioning fume hood.[2] Quench excess SOCl₂ carefully.
-
Methylamine: Toxic and volatile.[2] If using the gas or THF solution, handle in a sealed system or hood.
References
-
Sigma-Aldrich. Product entry for 3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0).[3][4] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Fluoro-4-nitrobenzoic acid (Precursor). Retrieved from
-
BenchChem. Protocols for Amide Synthesis using Acid Chlorides. Retrieved from
-
ChemicalBook. Synthesis routes for Fluoronitrobenzoic acid derivatives. Retrieved from
Sources
Application Notes and Protocols for the Utilization of 3-Fluoro-N-methyl-4-nitrobenzamide in Pharmaceutical Intermediate Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and synthetic protocols for 3-Fluoro-N-methyl-4-nitrobenzamide. This document emphasizes scientific integrity, field-proven insights, and detailed, replicable methodologies.
Introduction: Strategic Importance of Fluorinated Nitroaromatics
3-Fluoro-N-methyl-4-nitrobenzamide is a valuable fluorinated nitroaromatic building block in medicinal chemistry. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The nitro group, while often imparting some level of toxicity, serves as a versatile synthetic handle, most commonly as a precursor to a primary amine via reduction. This transformation is a cornerstone of many pharmaceutical syntheses, enabling the introduction of a nucleophilic center for further molecular elaboration.
The primary utility of 3-Fluoro-N-methyl-4-nitrobenzamide in pharmaceutical intermediate synthesis lies in its conversion to 4-amino-3-fluoro-N-methylbenzamide. This resulting aniline derivative is a key precursor for the synthesis of a variety of heterocyclic scaffolds and can be incorporated into larger molecules through amide bond formation, cross-coupling reactions, or other amine-based transformations. A notable parallel is the use of the isomeric 4-amino-2-fluoro-N-methyl-benzamide as a key intermediate in the synthesis of Enzalutamide, a potent anti-androgen agent for the treatment of prostate cancer.[1]
This guide will detail the synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide and its subsequent reduction to the corresponding amine, providing a foundation for its application in drug discovery and development.
Part 1: Synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide is typically achieved through a two-step process starting from 3-fluoro-4-nitrobenzoic acid. This involves an initial activation of the carboxylic acid, commonly by conversion to an acyl chloride, followed by amidation with methylamine.
Experimental Workflow: Synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide
Caption: Workflow for the two-step synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide.
Detailed Protocol: Synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (e.g., 40% in water or as a gas)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 76 °C).
-
Maintain reflux for 2-4 hours, monitoring the reaction by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood. The resulting crude 3-fluoro-4-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 3-fluoro-4-nitrobenzoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1-1.5 eq) in water or DCM dropwise via a dropping funnel, ensuring the temperature remains below 10 °C. If using methylamine gas, it can be bubbled through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-N-methyl-4-nitrobenzamide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to pale yellow solid.[2]
-
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Physical State |
| 3-Fluoro-N-methyl-4-nitrobenzamide | C₈H₇FN₂O₃ | 198.15 | >95% | White to yellow powder or crystals |
Part 2: Application in Pharmaceutical Intermediate Synthesis - Reduction to 4-Amino-3-fluoro-N-methylbenzamide
The most significant application of 3-Fluoro-N-methyl-4-nitrobenzamide is its reduction to 4-amino-3-fluoro-N-methylbenzamide. This transformation opens up a plethora of synthetic possibilities for drug development. Catalytic transfer hydrogenation is a preferred method for this reduction due to its mild conditions, high yields, and operational simplicity.[3][4]
Reaction Pathway: Catalytic Transfer Hydrogenation
Caption: Catalytic transfer hydrogenation of 3-Fluoro-N-methyl-4-nitrobenzamide.
Detailed Protocol: Catalytic Transfer Hydrogenation
Materials:
-
3-Fluoro-N-methyl-4-nitrobenzamide
-
Palladium on carbon (Pd/C), 5% or 10% loading
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite® or another filter aid
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol.
-
To this solution, add ammonium formate (3-5 eq).
-
Carefully add Pd/C (5-10 mol% Pd) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere if possible.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux. The reaction is often exothermic, so controlled heating is advised.
-
Stir vigorously at reflux for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol or ethanol. Caution: The filter cake containing Pd/C should not be allowed to dry completely as it can ignite. It should be quenched with water before disposal.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude 4-amino-3-fluoro-N-methylbenzamide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Self-Validating System and In-Process Controls:
-
TLC Monitoring: Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to track the disappearance of the starting material (nitro compound) and the appearance of the product (amine). The amine product will be significantly more polar.
-
Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the nitro group and the appearance of an amino group will result in characteristic shifts in the NMR spectra.
-
Melting Point: A sharp melting point of the purified product is indicative of high purity.
Part 3: Safety and Handling
3-Fluoro-N-methyl-4-nitrobenzamide:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust.
Catalytic Hydrogenation:
-
Hazards: Pd/C is flammable and can be pyrophoric. Hydrogen gas, if used as an alternative to ammonium formate, is highly flammable and explosive.
-
Precautions: Handle Pd/C with care, preferably in a wetted state. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. If using hydrogen gas, specialized high-pressure equipment and proper safety protocols are mandatory.
Conclusion
3-Fluoro-N-methyl-4-nitrobenzamide is a key synthetic intermediate whose value is primarily realized upon its reduction to 4-amino-3-fluoro-N-methylbenzamide. This transformation provides a versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed in this guide are robust, scalable, and based on well-established chemical principles, providing a solid foundation for researchers in the pharmaceutical sciences.
References
-
Wang, X., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at: [Link]
-
Figshare. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - ACS Omega. Available at: [Link]
-
Patsnap. (2015). Preparation method of Olaparib intermediate. Available at: [Link]
- Google Patents. (n.d.). CN115806526B - A preparation method of olaparib intermediate.
- Google Patents. (n.d.). US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof.
-
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]
-
Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available at: [Link]
- Google Patents. (n.d.). WO1998056751A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
-
Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. Available at: [Link]
-
ResearchGate. (2025). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Available at: [Link]
-
Royal Society of Chemistry. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Available at: [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Fluoro-N-methyl-4-nitrobenzamide
Introduction: Unlocking the Potential of Activated Aryl Halides
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and versatile method for the functionalization of aromatic rings.[1][2] This reaction is particularly crucial in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.[3][4] Unlike the more common electrophilic aromatic substitution, SNAr involves the displacement of a leaving group, typically a halide, by a nucleophile on an aromatic ring that has been rendered electron-deficient.[5]
The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][6] These EWGs, such as nitro groups, serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3][7] The reaction generally proceeds through a two-step addition-elimination mechanism.[3]
This application note focuses on the experimental protocol for SNAr reactions utilizing 3-Fluoro-N-methyl-4-nitrobenzamide as the electrophilic substrate. The presence of a strongly electron-withdrawing nitro group para to the fluorine atom makes this compound an excellent candidate for SNAr.[8] The fluorine atom, despite forming a strong bond with carbon, is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity.[9][10]
We will provide a detailed, step-by-step protocol for the reaction of 3-Fluoro-N-methyl-4-nitrobenzamide with a representative secondary amine nucleophile, piperidine. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.
Reaction Mechanism and Key Considerations
The SNAr reaction of 3-Fluoro-N-methyl-4-nitrobenzamide with an amine nucleophile proceeds via the classical addition-elimination pathway. The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.[3]
Several factors are critical for the successful execution of SNAr reactions:
-
Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally preferred. These solvents effectively solvate cations, leaving the nucleophile more "naked" and reactive.[11]
-
Base: When using amine nucleophiles, a base is often required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[12]
-
Temperature: While the activation of the aromatic ring by the nitro group facilitates the reaction, heating is often necessary to achieve a reasonable reaction rate. Reaction temperatures typically range from 50 to 120 °C.[11][12]
Experimental Protocol: Synthesis of N-methyl-4-(piperidin-1-yl)-3-nitrobenzamide
This protocol details a representative procedure for the nucleophilic aromatic substitution reaction of 3-Fluoro-N-methyl-4-nitrobenzamide with piperidine.
Materials:
-
3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0)[13]
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating mantle with temperature control
-
Standard glassware for aqueous workup and purification (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Safety Precautions:
-
3-Fluoro-N-methyl-4-nitrobenzamide is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.
-
Always perform reactions in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Solvent and Nucleophile Addition: Dissolve the starting material and base in anhydrous DMSO. Add piperidine (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMSO and water-soluble impurities.[12]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-4-(piperidin-1-yl)-3-nitrobenzamide.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Equiv. |
| 3-Fluoro-N-methyl-4-nitrobenzamide | C₈H₇FN₂O₃ | 198.15 | Substrate | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | Nucleophile | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 2.0 |
| N-methyl-4-(piperidin-1-yl)-3-nitrobenzamide | C₁₃H₁₇N₃O₃ | 263.29 | Product | - |
Visualizing the Workflow
Caption: Experimental workflow for the SNAr reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Insufficient temperature. | Gradually increase the reaction temperature, monitoring for any decomposition by TLC. |
| Low reactivity of the nucleophile. | Consider using a stronger base or a more nucleophilic amine. | |
| Presence of water. | Ensure all glassware is dry and use anhydrous solvents.[11] | |
| Formation of Side Products | Di-substitution (if applicable). | Use a stoichiometric amount of the nucleophile.[11] |
| Reaction with solvent. | Ensure the use of a non-nucleophilic, polar aprotic solvent.[11] | |
| Difficult Purification | Residual high-boiling solvent (DMSO/DMF). | Perform multiple washes with brine during the aqueous workup.[12] |
| Product streaking on silica gel. | If the product is basic, consider treating the silica gel with a small amount of triethylamine in the eluent.[11] |
Conclusion
The nucleophilic aromatic substitution reaction of 3-Fluoro-N-methyl-4-nitrobenzamide provides a reliable and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocol outlined in these application notes serves as a robust starting point for researchers. The high reactivity of the substrate, driven by the activating nitro group and the excellent fluoride leaving group, allows for a broad scope of nucleophiles to be employed, making it a valuable tool in drug discovery and materials science.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Gorel, M. E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]
-
College of St. Benedict/St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]
-
Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
-
Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 130-134. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Powers, J. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16964-16971. [Link]
-
Tanimori, S., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 141(39), 15695-15700. [Link]
-
ResearchGate. Scope of the S N Ar reaction of nitromethane with fluoroarenes Isolated.... [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 130-134. [Link]
-
Chen, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]
-
Rogers, L., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(46), 10393-10405. [Link]
-
Chegg.com. Solved In my SNAr reaction I started with .210 g of methyl 4. [Link]
-
University of Rochester. Workup: About. [Link]
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Protocol: High-Purity Recovery of 3-Fluoro-N-methyl-4-nitrobenzamide via Recrystallization
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0) using the recrystallization technique. The narrative delves into the causal-based decision-making process for solvent selection, protocol optimization, and troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar aromatic amide compounds. All methodologies are designed to be self-validating systems, ensuring reproducibility and reliability.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental purification technique in organic chemistry, predicated on the principle that the solubility of a solid compound in a solvent increases with temperature.[1][2][3] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities are either insoluble in the hot solvent and can be filtered out, or they are highly soluble and remain in the cold solvent (the "mother liquor") after the desired compound has crystallized.[1][5] This process not only removes impurities but can also lead to a more stable and well-defined crystalline form of the product.[6]
3-Fluoro-N-methyl-4-nitrobenzamide, a white to yellow crystalline powder, is a valuable building block in organic synthesis.[7] Its structure, featuring a polar amide group, an electron-withdrawing nitro group, and a fluoro substituent, makes it a prime candidate for purification by recrystallization.[8] This guide provides the theoretical grounding and practical steps to achieve this efficiently.
Foundational Principles: Solvent Selection
The success of any recrystallization protocol hinges on the appropriate choice of solvent.[2] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9]
Key Characteristics of an Ideal Solvent:
-
Differential Solubility: The compound of interest should be highly soluble when hot but poorly soluble when cold.[5]
-
Impurity Solubility: Impurities should either be completely insoluble or completely soluble in the solvent at all temperatures.[5][10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6][11]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during the drying phase.[6][11]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[9]
Theoretical Analysis for 3-Fluoro-N-methyl-4-nitrobenzamide
The "like dissolves like" principle is a guiding tenet. 3-Fluoro-N-methyl-4-nitrobenzamide is a polar molecule due to the presence of the amide and nitro functional groups. Therefore, polar solvents are excellent starting points for screening.[9] Alcohols, such as ethanol and methanol, are often effective for nitroaryl compounds and amides.[9][12]
Practical Solvent Screening Protocol
Before committing to a large-scale purification, a small-scale solvent screening is essential.
Materials:
-
Crude 3-Fluoro-N-methyl-4-nitrobenzamide
-
Test tubes or small vials
-
A selection of solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene)
-
Heating mantle or water bath
-
Glass stirring rod
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.[2]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals formed.
Data Interpretation:
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Slow, fine needles | Potential anti-solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent Candidate |
| Methanol | Soluble | Very Soluble | Poor recovery | Too soluble |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Too soluble |
| Acetonitrile | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate[12] |
| Toluene | Insoluble | Sparingly Soluble | - | Poor solvent |
| Hexane | Insoluble | Insoluble | - | Poor solvent, potential anti-solvent |
This table presents expected results based on the compound's structure. Actual results must be determined experimentally.
The Mixed-Solvent System: A Powerful Alternative
In cases where no single solvent is ideal, a mixed-solvent system is employed.[5] This is particularly useful when a compound is excessively soluble in one solvent and poorly soluble in another. A common and highly effective pair for polar compounds like this is Ethanol-Water .
The procedure involves dissolving the compound in a minimum amount of the "good" solvent (Ethanol) at a high temperature. Then, the "bad" solvent or anti-solvent (Water) is added dropwise until the solution becomes cloudy (the saturation point).[9] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Detailed Purification Protocol: Single Solvent Recrystallization (Ethanol)
This protocol assumes ethanol has been identified as the optimal single solvent.
Safety Precautions: 3-Fluoro-N-methyl-4-nitrobenzamide is classified as a warning-level hazard (H302, H315, H320, H335).[7] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Equipment:
-
Erlenmeyer flask
-
Heating mantle with stirrer
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Step-by-Step Methodology
-
Dissolution: Place the crude 3-Fluoro-N-methyl-4-nitrobenzamide into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and attach a condenser. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol through the condenser until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure the solution is saturated, maximizing yield.[2][13]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization.[10] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the product.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a moderate temperature to remove all traces of the solvent.
Visualization of the Workflow
Caption: General workflow for the purification of 3-Fluoro-N-methyl-4-nitrobenzamide.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - Solution cooled too quickly. - Supersaturation has not been overcome. | - Boil off some of the solvent to increase concentration and allow to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9][10] |
| "Oiling Out" | - The compound's melting point is below the solvent's boiling point. - High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to lower the saturation point. - Ensure cooling is very slow.[9] |
| Low Recovery | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals washed with too much or warm solvent. - Compound is somewhat soluble in cold solvent. | - Use the absolute minimum amount of hot solvent. - Ensure filtration apparatus is pre-heated. - Wash with a minimal amount of ice-cold solvent. - Cool the filtrate in an ice bath for a longer period. |
| Colored Product | - Colored impurities were not fully removed. | - Repeat the recrystallization process, incorporating the optional activated charcoal step. |
Verification of Purity
After recrystallization, the purity of 3-Fluoro-N-methyl-4-nitrobenzamide should be assessed.
-
Melting Point Analysis: A pure substance has a sharp, defined melting range. Compare the experimental melting point to the literature value. Impurities typically broaden and depress the melting range. A related compound, 3-methyl-4-nitrobenzamide, has a melting point of 158-160°C, suggesting the target compound will have a similarly high melting point.[14]
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FTIR can confirm the chemical identity and absence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates high purity.
Conclusion
This application note details a robust and reliable protocol for the purification of 3-Fluoro-N-methyl-4-nitrobenzamide by recrystallization. By systematically selecting a solvent and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can consistently achieve high-purity material suitable for downstream applications in drug discovery and chemical synthesis. The principles and troubleshooting guide provided herein are broadly applicable to the purification of other crystalline organic solids.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from CU Boulder Organic Chemistry website.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- BenchChem. (2025).
- SOP: CRYSTALLIZ
- Google Patents. (1958). US2858346A - Process of recrystallizing nitro explosives.
- BenchChem. (2025).
- Chemistry LibreTexts. (2022, April 7).
- University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from University of Rochester Chemistry website.
- Aakash. (n.d.).
- Google Patents. (n.d.).
- Vapourtec Ltd. (2024, May 17).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). (PDF)
- PubMed. (2009, August 5).
- ResearchGate. (2020, November 2).
- YouTube. (2022, July 8).
- MilliporeSigma. (n.d.). 3-Fluoro-N-methyl-4-nitrobenzamide | 658700-20-0.
- Recrystallization and Crystalliz
- ChemicalBook. (n.d.). 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7.
- Sigma-Aldrich. (n.d.). 3-Fluoro-N-methyl-4-nitrobenzamide.
- Sigma-Aldrich. (n.d.). 3-Fluoro-N-methyl-4-nitrobenzamide | 658700-20-0.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. edu.rsc.org [edu.rsc.org]
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- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. 3-Fluoro-N-methyl-4-nitrobenzamide | 658700-20-0 [sigmaaldrich.com]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. researchgate.net [researchgate.net]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7 [m.chemicalbook.com]
Advanced Analytical Strategies for Nitroaromatic Compound (NAC) Detection
Application Note & Protocol Guide
Executive Summary
Nitroaromatic compounds (NACs) such as 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and nitrobenzene are critical analytes due to their dual role as high-energy explosives and toxic environmental carcinogens. Their electron-deficient nature—driven by the strong electron-withdrawing nitro (-NO₂) groups—presents unique challenges and opportunities for detection.
This guide details two distinct analytical workflows:
-
Rapid Screening (Optical): A high-sensitivity Fluorescence Quenching protocol using Metal-Organic Frameworks (MOFs), exploiting the Photoinduced Electron Transfer (PET) mechanism.
-
Regulatory Validation (Chromatographic): The gold-standard EPA Method 8330B (HPLC-UV) for definitive quantitation in complex matrices.
Method A: Fluorescence Quenching via MOF Sensors
Best for: Rapid, high-sensitivity screening, vapor detection, and portable security applications.
The Mechanistic Principle: Photoinduced Electron Transfer (PET)
Fluorescent Metal-Organic Frameworks (MOFs) act as electron donors. When an electron-deficient NAC (acceptor) binds to the MOF, an electron is transferred from the excited state of the MOF (LUMO) to the LUMO of the NAC. This non-radiative decay path "quenches" the fluorescence, providing a signal inversely proportional to NAC concentration.
Visualization: The Quenching Mechanism
The following diagram illustrates the energy transfer pathway that silences the fluorophore upon NAC binding.
Caption: Electron transfer from the excited MOF donor to the NAC acceptor prevents radiative decay (fluorescence).
Experimental Protocol: Zn-MOF Synthesis & Assay
Target Analyte: TNT / DNT Detection Limit: < 10 ppb
Phase 1: Sensor Synthesis (Zn-MOF)
Note: This protocol produces a
-
Reagent Prep: Dissolve 0.1 mmol of ligand (e.g., 5-(4-carboxyphenylethynyl)isophthalic acid) in 5 mL N,N-dimethylacetamide (DMA) .
-
Metal Addition: Add 0.2 mmol Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) dissolved in 5 mL ethanol dropwise to the ligand solution.
-
Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 90°C for 48 hours .
-
Purification: Centrifuge the resulting micro-crystals. Wash 3x with DMA and 3x with ethanol to remove unreacted ligands.
-
Activation: Dry under vacuum at 80°C for 12 hours to evacuate pores.
Phase 2: Fluorescence Titration Assay
-
Stock Solution: Prepare a 1 mg/mL suspension of the activated Zn-MOF in ethanol. Sonicate for 10 mins to ensure dispersion.
-
Baseline Measurement: Place 2 mL of suspension in a quartz cuvette. Record emission spectrum (
nm, nm). This is intensity . -
Titration: Add aliquots (1–10
L) of the NAC analyte solution (1 mM in ethanol). -
Readout: Mix for 10 seconds and record emission intensity (
). -
Data Analysis: Plot
vs. [Analyte] using the Stern-Volmer Equation : Where is the quenching constant (efficiency) and is the NAC concentration.
Method B: Regulatory Validation (EPA Method 8330B)
Best for: Confirmatory analysis, complex soil/water matrices, and legal compliance.
Overview
EPA Method 8330B utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.[1] It relies on a dual-column confirmation (C18 and CN phases) to resolve structural isomers like 2,4-DNT and 2,6-DNT.
Workflow Visualization: Sample to Data
Caption: Standardized workflow for EPA Method 8330B ensuring specificity via dual-column validation.
Detailed Protocol: HPLC-UV Analysis
Phase 1: Sample Preparation (Low-Level Water)
Based on Salting-Out Extraction (SOE) for maximum recovery.
-
Salting Out: Measure 250 mL of aqueous sample. Add 80 g of NaCl to saturate the solution.
-
Extraction: Add 50 mL of Acetonitrile (ACN) . Stir vigorously for 30 minutes. The high salt content forces the ACN (containing the NACs) to separate from the water.
-
Phase Separation: Allow phases to separate (approx. 30 min). Collect the top organic layer (ACN).
-
Concentration: Evaporate the ACN extract to ~1 mL using a Kuderna-Danish concentrator or nitrogen blow-down (keep bath < 40°C to prevent thermal degradation of thermally labile NACs like Tetryl).
-
Dilution: Dilute 1:1 with reagent-grade water (final solvent matrix 50:50 ACN:Water) to match the mobile phase. Filter through a 0.45
m PTFE filter.[2][3]
Phase 2: Instrumental Parameters
| Parameter | Primary Column Condition | Confirmatory Column Condition |
| Column | C-18 Reverse Phase (25 cm x 4.6 mm, 5 | CN (Cyano) Reverse Phase |
| Mobile Phase | 50:50 Methanol : Water (Isocratic) | 50:50 Methanol : Water |
| Flow Rate | 1.0 - 1.2 mL/min | 1.0 - 1.2 mL/min |
| Injection Vol | 100 | 100 |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | ~30 minutes | ~30 minutes |
Phase 3: Quality Control (Critical)
-
Retention Time Window: Calibrate daily. 2,4-DNT and 2,6-DNT often co-elute on C18; they must be resolved on the CN column.
-
Tetryl Warning: Tetryl decomposes in methanol/water if heated.[2][4][5] Ensure all evaporation steps are performed strictly below 40°C.
Comparative Analysis
| Feature | Fluorescence Quenching (MOF) | HPLC-UV (EPA 8330B) | Electrochemical (GCE) |
| Primary Use | Rapid Field Screening / Vapor Detection | Regulatory Compliance / Lab Validation | Portable Liquid Analysis |
| LOD | Low ppb to ppt (High Sensitivity) | Low ppb (Matrix Dependent) | High ppb / Low ppm |
| Selectivity | Moderate (Class-selective for NACs) | High (Isomer specific) | Moderate (Redox potential overlap) |
| Cost | Low (after synthesis) | High (Instrument/Solvents) | Low |
| Throughput | High (Seconds) | Low (30+ mins per sample) | Medium |
References
-
Gole, B., et al. (2011). Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives. Chemical Communications. Link
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[6] Link
-
Chatz-Giachia, A., et al. (2024).[7][8] Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. Dalton Transactions. Link
-
Li, H., et al. (2019).[9] Electrocatalytic reduction of trace nitrobenzene using a graphene-oxide@polymerized-manganese-porphyrin composite. RSC Advances. Link
-
Dong, W., & Duan, Q. (2023).[10] Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectrochimica Acta Part A. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. greenrivertech.com.tw [greenrivertech.com.tw]
- 4. unitedchem.com [unitedchem.com]
- 5. NEMI Method Summary - 8330B [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Note: 3-Fluoro-N-methyl-4-nitrobenzamide in Organic Synthesis & Drug Discovery
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. 3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0) has emerged as a highly privileged synthon in the development of targeted therapeutics, ranging from monokinase-selective inhibitors to targeted protein degraders (PROTACs),[1],[2].
As an Application Scientist, I evaluate building blocks based on their orthogonal reactivity. This specific molecule offers a trifecta of synthetic handles:
-
Activated Fluorine: Primed for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.
-
Nitro Group: A masked amine that, upon reduction, yields an ortho-diamine—the universal precursor for benzimidazoles, quinoxalines, and other privileged heterocycles.
-
N-Methyl Amide: A pre-installed pharmacophore that frequently acts as a critical hydrogen-bond donor/acceptor in kinase hinge regions or E3 ligase binding pockets, bypassing the need for late-stage amidation[1],[3].
Physicochemical & Reactivity Profile
Understanding the physical parameters of a synthon is critical for predicting its behavior in high-throughput library synthesis and scale-up operations.
Table 1: Physicochemical Properties & Synthetic Impact
| Property | Value | Rationale / Impact on Synthesis |
| CAS Number | 658700-20-0 | Unique identifier for commercial sourcing and inventory tracking. |
| Molecular Weight | 198.15 g/mol | Low molecular weight ensures that downstream derivatives remain well within Lipinski’s Rule of 5, preserving oral bioavailability[4]. |
| Physical Form | White to yellow powder | Easy to handle; yellowing often indicates the formation of mild charge-transfer complexes typical of nitro-aromatics. |
| Solubility | Soluble in DMSO, DMF | Ideal for homogeneous SNAr reactions; permits high-concentration (0.2–0.5 M) setups necessary for sluggish nucleophiles[1]. |
Primary Applications in Drug Discovery
Synthesis of BMPR2-Selective Kinase Inhibitors
The discovery of monokinase-selective inhibitors is notoriously difficult due to the highly conserved nature of the 500+ human kinases. Recently, researchers utilizing DNA-Encoded Chemical Library (DECL) screening identified highly potent inhibitors of Bone Morphogenetic Protein Receptor Type 2 (BMPR2)[5],[6]. 3-Fluoro-N-methyl-4-nitrobenzamide was utilized as a core intermediate (Compound 2c) to synthesize CDD-1115 analogs. By displacing the fluorine with various benzylamines, reducing the nitro group, and cyclizing into a benzimidazole core, researchers achieved low-nanomolar, first-in-class BMPR2 inhibitors[1],[6].
Cereblon (CRBN) E3 Ligase Modulators for Targeted Protein Degradation
In the rapidly expanding field of targeted protein degradation, this building block is utilized to synthesize dihydroquinolinones. These complex heterocycles bind to the ubiquitously expressed E3 ligase protein cereblon (CRBN), altering its substrate specificity to induce the breakdown of intrinsic downstream proteins implicated in various cancers[2],[3].
Mechanistic Rationale: The SNAr Advantage
Why utilize a 3-fluoro derivative rather than the cheaper 3-chloro analog? The causality lies in the mechanism of SNAr. The rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the expulsion of the leaving group. Fluorine is highly electronegative, withdrawing electron density via induction (-I effect) and making the ipso-carbon significantly more electrophilic than a chlorinated counterpart. This dramatically lowers the activation energy required to form the intermediate.
Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints and mechanistic causality for every reagent choice.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the 3-fluoro group with an aliphatic or benzylic amine.
-
Reaction Setup: Dissolve 3-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration.
-
Causality: DMSO is a polar aprotic solvent that heavily solvates cations, leaving the nucleophilic amine naked and highly reactive[1].
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) followed by the target amine (1.2 eq).
-
Causality: DIEA acts as a non-nucleophilic proton sink to neutralize the HF byproduct. Unlike K2CO3, DIEA maintains a homogeneous mixture, preventing localized basicity that could hydrolyze the N-methyl amide[1].
-
-
Execution & Validation: Heat the mixture to 80 °C for 4–12 hours. Monitor via LC-MS.
-
Self-Validation: The reaction is complete when the starting material mass ([M+H]+ 199.1) completely disappears, replaced by the exact mass of the product (MassSM + MassAmine - 19.0 (F) - 1.0 (H)).
-
-
Workup: Cool to room temperature and pour into vigorously stirred ice water. The highly polar DMSO and DIEA salts remain in the aqueous phase, while the hydrophobic nitro-aromatic product precipitates. Filter and dry under vacuum.
Table 2: SNAr Reaction Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| K2CO3 | DMF | 80 | 60–70 | Heterogeneous; slower reaction, trace amide hydrolysis observed. |
| DIEA | DMSO | 80 | 90–97 | Homogeneous; non-nucleophilic base prevents side reactions[1]. |
| TEA | THF | 65 | <40 | Poor solubility of intermediates; low boiling point limits kinetic energy. |
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the 4-nitro group to an aniline to form an ortho-diamine.
-
Reaction Setup: Suspend the SNAr product (1.0 eq) in a 4:1 mixture of Ethanol/Water.
-
Causality: The mixed solvent system dissolves both the organic substrate (EtOH) and the inorganic salts (Water) required for the reaction.
-
-
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl) (5.0 eq). Heat to 80 °C for 2–4 hours.
-
Causality: NH4Cl acts as a mild proton source to activate the iron surface. This Béchamp-style reduction is highly chemoselective, avoiding the dehalogenation risks associated with Pd/C and H2 if the molecule contains sensitive halogens.
-
-
Validation: Monitor by TLC (EtOAc/Hexane).
-
Self-Validation: The product spot will stain intensely positive with Ninhydrin (indicating a primary amine) and exhibit strong fluorescence under 254 nm UV light.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Concentrate the filtrate and extract with EtOAc.
Protocol C: Benzimidazole Oxidative Cyclization
Objective: Form the benzimidazole core via condensation with an aldehyde.
-
Reaction Setup: Dissolve the ortho-diamine (1.0 eq) and the target aldehyde (1.0 eq) in DMF.
-
Oxidant Addition: Add Sodium Metabisulfite (Na2S2O5) (1.2 eq) and heat at 100 °C for 12 hours.
-
Causality: The initial condensation forms an imidazoline intermediate. Na2S2O5 acts as a mild oxidant to drive the aromatization into the highly stable benzimidazole core.
-
-
Validation: Monitor by LC-MS.
-
Self-Validation: Look for a mass shift corresponding to the loss of H2O and 2H from the combined mass of the diamine and aldehyde.
-
-
Workup: Pour into water, extract with EtOAc, and purify via flash chromatography (CH3OH/CH2Cl2 gradient)[1].
Synthetic Workflow Visualization
Step-by-step synthetic workflow from 3-Fluoro-N-methyl-4-nitrobenzamide to a benzimidazole scaffold.
References
-
Title: Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: WO2019043208A1 - Dihydroquinolinones (Cereblon E3 Ligase Modulators)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2019043208A1 - Dihydroquinolinones - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 658700-20-0|3-Fluoro-N-methyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Developing Activatable Fluorescent Probes Using Fluoronitrobenzaldehyde Derivatives
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Scientific Rationale
The precise visualization of dynamic biochemical processes in living systems is a cornerstone of modern drug development and molecular diagnostics. Among the arsenal of chemical tools available, activatable "turn-on" fluorescent probes offer superior signal-to-noise ratios compared to always-on fluorophores.
Derivatives such as 2-fluoro-5-nitrobenzaldehyde and 4-fluoro-3-nitrobenzaldehyde have emerged as highly privileged building blocks in the design of these smart probes[1],[2]. By leveraging the unique electronic properties of the fluoro-nitroaromatic system, researchers can engineer highly selective sensors for biothiols (e.g., glutathione, cysteine, homocysteine), hydrogen sulfide (H₂S), and specific transition metals like palladium[3].
The Causality of Design: Why Fluoro-Nitro Systems?
The selection of a fluoronitrobenzaldehyde core is driven by two synergistic chemical phenomena:
-
Accelerated Nucleophilic Aromatic Substitution (SₙAr): Fluorine is highly electronegative, rendering the ipso-carbon extremely electrophilic. While fluorine is a poor leaving group in Sₙ1/Sₙ2 reactions, in SₙAr, the rate-determining step is the formation of the Meisenheimer complex. The strongly electron-withdrawing nitro group (positioned ortho or para to the fluorine) stabilizes this intermediate, accelerating the nucleophilic attack by soft nucleophiles like thiols[3],[4].
-
Photoinduced Electron Transfer (PET) Quenching: The nitro group acts as a potent electron acceptor. When conjugated to a fluorophore (e.g., BODIPY, Coumarin, or Rhodamine), it lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating non-radiative electron transfer from the excited fluorophore to the nitroaromatic moiety. This effectively quenches the fluorescence. Upon SₙAr displacement of the fluorine by a nucleophile, the electronic landscape shifts, disabling the PET process and triggering a massive fluorescence enhancement.
Mechanistic Pathway
The activation of a fluoro-nitro probe by a target biothiol follows a predictable, self-validating chemical cascade. The reaction's progress can be visually and spectroscopically monitored, ensuring high trustworthiness in live-cell assays.
Fig 1: SₙAr-mediated activation pathway of fluoro-nitro probes by biothiols.
Experimental Workflows & Protocols
Protocol A: Synthesis of a BODIPY-Based Fluoro-Nitro Probe
This protocol details the synthesis of a biothiol-responsive probe using 4-fluoro-3-nitrobenzaldehyde[2]. The reaction provides self-validating visual cues: the transition from a yellow solution to a dark purple intermediate, culminating in a weakly fluorescent dark orange product (due to PET quenching).
Reagents:
-
4-fluoro-3-nitrobenzaldehyde (1.0 equiv, 1.0 mmol)
-
2,4-Dimethylpyrrole (2.2 equiv, 2.2 mmol)
-
Trifluoroacetic acid (TFA) (Catalytic, 2-3 drops)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv, 1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 equiv, 5.0 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (5.0 equiv, 5.0 mmol)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Condensation: Dissolve 4-fluoro-3-nitrobenzaldehyde and 2,4-dimethylpyrrole in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Catalysis: Add catalytic TFA. Stir the mixture at room temperature in the dark for 3 hours. Causality note: TFA protonates the aldehyde, increasing its electrophilicity to facilitate pyrrole attack.
-
Oxidation: Add DDQ dissolved in 10 mL of DCM dropwise. Stir for 1 hour. The solution will turn dark purple, indicating the formation of the dipyrromethene intermediate.
-
Complexation: Cool the reaction to 0 °C using an ice bath. Add DIPEA and stir for 15 minutes to neutralize the mixture and deprotonate the pyrroles. Slowly add BF₃·OEt₂ dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the organic layer with water (3 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate, 8:2 v/v) to yield the quenched probe.
Protocol B: In Vitro Biothiol Sensing Assay
To validate the probe's efficacy, kinetic and selectivity assays must be performed under physiological conditions.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic-grade DMSO. Prepare 10 mM aqueous stock solutions of analytes (GSH, Cys, Hcy, NaHS).
-
Buffer System: Use 10 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Optional: Add 1 mM CTAB (Cetyltrimethylammonium bromide) to prevent aggregation of highly hydrophobic probes.
-
Incubation: In a 3 mL quartz cuvette, add 2.97 mL of PBS buffer and 30 µL of the probe stock (final concentration: 10 µM). Add the desired concentration of the target analyte.
-
Data Acquisition: Record the fluorescence emission spectra (e.g., λex = 490 nm, λem = 515 nm) at 2-minute intervals for 30 minutes at 37 °C.
-
Validation: Plot the fluorescence intensity (
) versus time to determine the pseudo-first-order rate constant ( ).
Fig 2: End-to-end workflow for the development and validation of fluorescent probes.
Quantitative Data Presentation
The performance of fluoro-nitrobenzaldehyde-derived probes varies based on the specific nucleophile and the structural nuances of the fluorophore. Table 1 summarizes typical comparative sensing parameters expected during validation.
Table 1: Comparative Sensing Parameters of Fluoro-Nitro Probes
| Target Analyte | Recognition Mechanism | Response Time ( | Limit of Detection (LOD) | Fluorescence Output |
| Glutathione (GSH) | SₙAr + Thioether formation | < 15 min | 0.15 µM | Turn-on (PET relief) |
| Cysteine (Cys) | SₙAr + Smiles Rearrangement | < 5 min | 0.05 µM | Ratiometric shift |
| Hydrogen Sulfide (H₂S) | SₙAr + Nitro Reduction | < 20 min | 0.20 µM | Turn-on |
| Palladium (Pd²⁺) | Tsuji-Trost / Cleavage | < 10 min | 0.10 µM | Turn-on |
Note: Cysteine often reacts faster than GSH due to lower steric hindrance and the propensity of the resulting adduct to undergo an intramolecular Smiles rearrangement, which can trigger a distinct ratiometric emission shift.
References
-
Title: Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging Source: ACS Omega URL: [Link]
-
Title: Synthesis and photophysical properties of benzo[e]indole dyes Source: KTU ePubl (Kaunas University of Technology) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Fluoro-N-methyl-4-nitrobenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide . This compound is a highly valuable building block in drug discovery, frequently utilized in the synthesis of BMPR2-selective kinase inhibitors[1] and next-generation anti-androgens[2].
Because of the unique electronic properties of the fluorinated aromatic ring, researchers frequently encounter yield-limiting side reactions during amidation. This guide is engineered to provide you with mechanistic troubleshooting, self-validating analytical checkpoints, and a field-proven Standard Operating Procedure (SOP) to consistently achieve >95% yield.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: My LC-MS shows a major impurity with an [M+H]+ mass of 224 m/z instead of the expected 199 m/z. What is happening and how do I stop it? A1: You are observing the product of an undesired Nucleophilic Aromatic Substitution (SNAr). The target mass for 3-Fluoro-N-methyl-4-nitrobenzamide is 198.15 g/mol ([M+H]+ ≈ 199 m/z). The +25 Da difference (loss of F[-19], addition of NHCH3 [+30], net +11 on the neutral mass, but +25 from the starting material's mass) corresponds to 3-(methylamino)-N-methyl-4-nitrobenzamide .
Causality: The fluorine atom at the 3-position is highly activated by the strongly electron-withdrawing ortho-nitro group. When exposed to an excess of methylamine at elevated temperatures, the amine acts as a nucleophile. It attacks the C-F bond, forming a stabilized Meisenheimer complex, which rapidly expels the fluoride ion. Solution: Suppress SNAr by keeping the amidation temperature strictly between 0–5 °C[3]. Furthermore, use methylamine hydrochloride (CH3NH2·HCl) combined with a sterically hindered base like N,N-Diisopropylethylamine (DIEA) rather than aqueous free methylamine. This tightly controls the concentration of the free nucleophile in the solution[1].
Q2: I am using Thionyl Chloride (SOCl2) for the activation step, but my yields are inconsistent (60-70%) and I recover unreacted starting material. How can I improve this? A2: Inconsistent yields with acid chlorides typically stem from incomplete activation or the subsequent hydrolysis of the highly reactive 3-fluoro-4-nitrobenzoyl chloride intermediate. Causality: Acid chlorides are exceptionally susceptible to ambient moisture. If the solvent is not strictly anhydrous, the intermediate rapidly reverts to 3-fluoro-4-nitrobenzoic acid. Additionally, the vigorous exotherm generated during the addition of methylamine can cause localized heating, which accelerates both hydrolysis and the SNAr side reaction[4]. Solution: If you must use the SOCl2 route, ensure the intermediate is dissolved in an anhydrous solvent and cooled to -3 °C to -5 °C before introducing methylamine gas[3]. For a more robust alternative, switch to a milder uronium-based peptide coupling reagent like HATU, which provides >95% yields without generating a moisture-sensitive acid chloride[1].
Q3: Which coupling strategy provides the highest self-validating yield for this specific scaffold? A3: Empirical data strongly favors the use of HATU over traditional acid chlorides for this specific fluorinated scaffold. A validated protocol utilizing 3-fluoro-4-nitrobenzoic acid (1.0 equiv), methylamine hydrochloride (2.0 equiv), and DIEA (3.0 equiv) with HATU consistently affords the target compound in 97% yield[1]. The mild conditions entirely prevent the cleavage of the C-F bond.
Part 2: Process Optimization & Analytical Checkpoints
To ensure a self-validating experimental setup, cross-reference your reaction conditions and analytical readouts with the tables below.
Table 1: Optimization of Reaction Conditions for Amidation
| Activation Strategy | Amine Source | Base | Temp (°C) | Target Yield (%) | SNAr Impurity (%) |
| SOCl2 (Acid Chloride) | CH3NH2 (aq, 40%) | None | 20 | 65 | 25 |
| SOCl2 (Acid Chloride) | CH3NH2 (gas) | None | -5 | 95 | <2 |
| EDC·HCl / HOBt | CH3NH2·HCl (2.0 eq) | DIEA (3.0 eq) | 0 to 20 | 91 | <1 |
| HATU | CH3NH2·HCl (2.0 eq) | DIEA (3.0 eq) | 0 to 20 | 97 | None detected |
Table 2: Analytical Checkpoints (Self-Validating System)
| Analyte | TLC Rf (Hexane:EtOAc 1:1) | LC-MS [M+H]+ (m/z) | Visual Cue |
| 3-Fluoro-4-nitrobenzoic acid (SM) | 0.10 (streaks) | 186.0 | White/Pale yellow solid |
| 3-Fluoro-N-methyl-4-nitrobenzamide (Product) | 0.45 | 199.1 | Bright yellow solid |
| 3-(methylamino)-N-methyl-4-nitrobenzamide (Impurity) | 0.25 | 224.1 | Deep orange/red solid |
Part 3: Pathway Visualization
The following workflow diagram illustrates the mechanistic divergence between the desired amidation and the undesired SNAr side reaction based on temperature and reagent control.
Reaction workflow highlighting the desired amidation pathway versus the SNAr side reaction.
Part 4: Validated Step-by-Step Protocol
This methodology is adapted from high-yield library synthesis protocols to maximize purity and prevent nucleophilic displacement of the fluorine atom[1].
Step 1: Preparation of the Reaction Mixture In an oven-dried, round-bottom flask purged with inert gas (N2 or Ar), dissolve 3-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
Step 2: Activation Add HATU (1.1 equiv) to the solution. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the active O-At ester intermediate. Self-Validation: A small aliquot quenched in methanol should show the methyl ester mass (199.0 m/z) via LC-MS, confirming successful activation.
Step 3: Amine Addition (Critical Step) Cool the reaction mixture strictly to 0 °C using an ice-water bath. Add methylamine hydrochloride (2.0 equiv) directly to the mixture. Using the hydrochloride salt instead of free amine gas or aqueous solution is crucial to prevent the SNAr side reaction[1].
Step 4: Base Addition & Exotherm Control Dropwise, add N,N-Diisopropylethylamine (DIEA) (3.0 equiv) over 10 minutes. The slow addition controls the exotherm and ensures the local concentration of the free amine remains low[1][4].
Step 5: Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting material (Rf = 0.10) is completely consumed and the product spot (Rf = 0.45) is dominant.
Step 6: Workup and Isolation Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold saturated aqueous NH4Cl. The target product will precipitate as a bright yellow solid. Filter the precipitate under vacuum, wash the filter cake with cold deionized water (3 x 50 mL) to remove residual DMF and DIEA salts, and dry in a vacuum oven at 45 °C overnight. This affords 3-Fluoro-N-methyl-4-nitrobenzamide in approximately 97% yield[1].
References
- Source: Journal of Medicinal Chemistry (ACS)
- Title: Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime Source: Benchchem URL
- Title: CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- Source: Google Patents URL
- Title: A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide Source: Journal of Chemical Research / ResearchGate URL
Sources
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Fluoro-N-methyl-4-nitrobenzamide Synthesis
The following technical guide addresses the synthesis and troubleshooting of 3-Fluoro-N-methyl-4-nitrobenzamide , a scaffold frequently used in medicinal chemistry (e.g., androgen receptor antagonists, kinase inhibitors).[1]
This guide focuses on the critical reactivity profile of the 3-fluoro-4-nitro motif, specifically the competition between the desired amidation and the undesired nucleophilic aromatic substitution (SNAr).
Status: Active Lead Scientist: Senior Application Scientist Subject: Troubleshooting Reaction Failures & Chemoselectivity Controls
Core Reaction Dynamics & Failure Analysis
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide (Target) from 3-Fluoro-4-nitrobenzoic acid involves a critical chemoselectivity challenge. The presence of a nitro group at the para position (C4) relative to the acid, and ortho to the fluorine (C3), creates a highly activated system.
The "Ortho-Nitro" Trap (SNAr Competition)
The most common failure mode is the displacement of the fluorine atom by the amine nucleophile (methylamine), resulting in a yellow/orange impurity.
-
Path A (Desired): Nucleophilic attack at the carbonyl carbon (Amidation).
-
Path B (Undesired): Nucleophilic attack at the C3 aromatic carbon (SNAr), displacing fluoride.
Diagnostic Indicator: If you observe a byproduct with a mass shift of +11 Da relative to the product (or +12 Da relative to the expected M+H), you have formed the SNAr impurity.
-
Mechanism: Loss of F (-19) + Addition of NHMe (+30) = Net +11.
Troubleshooting Q&A
Q1: I am using HATU/DIPEA at room temperature, but I see a significant M+11 impurity (approx. 15-20%). How do I stop this? A: The SNAr reaction is accelerated by excess amine, heat, and basic conditions.[1] HATU reactions often require basic pH (DIPEA), which increases the nucleophilicity of the amine.
-
Solution: Switch to the Acid Chloride Method (see Protocol below). This allows you to activate the acid without the amine present. When you add the amine subsequently, you can do so at -10°C to 0°C . The rate of amidation (C=O attack) is significantly faster than SNAr (C-F attack) at low temperatures.
Q2: My reaction mixture turned deep yellow/orange immediately upon adding methylamine. Is this normal? A: A transient color change is normal, but a persistent deep orange/red color often indicates the formation of the nitroaniline chromophore resulting from the SNAr side reaction (displacement of F by NHMe).
-
Check: Run a TLC.[2] The SNAr byproduct is usually more polar (due to the extra H-bond donor) and will fluoresce differently than the desired product.
Q3: Can I use 3-Fluoro-N-methylbenzamide and nitrate it to get the product? A: Not recommended. Nitration of 3-fluoro-N-methylbenzamide is regiochemically difficult to control. The amide is a meta-director (directing to C3/C5, but C3 is blocked), and the fluorine is an ortho/para-director.[1] You will likely get a mixture of isomers (2-nitro and 6-nitro), and separation will be difficult.[1] Starting from the pre-functionalized 3-Fluoro-4-nitrobenzoic acid is the standard industry route.
Visualizing the Chemoselectivity Pathway
The following diagram illustrates the kinetic competition between the desired acyl substitution and the thermodynamic SNAr trap.
Caption: Kinetic bifurcation showing the desired amidation (Green) vs. the undesired SNAr displacement of fluorine (Red).
Optimized Experimental Protocol
This protocol prioritizes low-temperature addition to maximize chemoselectivity.
Method: Acid Chloride Activation (Recommended)[1]
Reagents:
-
Thionyl Chloride (SOCl2) (2.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF
-
Methylamine (2.0 M in THF) (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.2 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation:
-
Dissolve 3-Fluoro-4-nitrobenzoic acid in anhydrous DCM.
-
Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours (gas evolution must cease).
-
Critical: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (usually a yellow solid/oil). Redissolve in fresh anhydrous DCM.
-
-
Coupling (The Critical Step):
-
Cool the acid chloride solution to -10°C (Ice/Salt bath).
-
Prepare a separate solution of Methylamine (1.1 equiv) and TEA (1.2 equiv) in DCM.
-
Add the amine solution DROPWISE to the acid chloride over 20-30 minutes.
-
Reasoning: Keeping the acid chloride in excess relative to the amine during addition minimizes the local concentration of amine, reducing the probability of the SNAr side reaction [1].
-
-
Workup:
-
Stir at 0°C for 30 mins, then allow to warm to RT.
-
Quench with water.[6]
-
Wash organic layer with 1N HCl (to remove unreacted amine) and then Saturated NaHCO3.
-
Dry over Na2SO4 and concentrate.
-
Data Comparison: Coupling Methods
| Method | Reagents | Temperature | SNAr Impurity Risk | Yield |
| Acid Chloride | SOCl2 / MeNH2 | -10°C to 0°C | Low | High (>85%) |
| Standard Coupling | HATU / DIPEA | RT | High | Moderate (60-70%) |
| Carbodiimide | EDC / HOBt | RT | Moderate | Moderate |
Purification & Isolation[2][5][7][8][9]
If the SNAr impurity is formed, separation can be challenging due to structural similarity.
-
Solubility: The product is moderately soluble in EtOAc and DCM. The SNAr impurity (aniline derivative) is more polar.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: 0-5% Methanol in DCM (or 20-50% EtOAc in Hexanes).
-
The impurity typically elutes after the desired product in non-polar systems due to the extra H-bond donor (NH-Me).
-
-
Recrystallization:
-
Recrystallization from EtOAc/Hexanes or IPA/Water can often remove the minor SNAr impurity if it constitutes <5% of the mixture.
-
References
-
BenchChem. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. (See Scheme 1 for amide coupling conditions of 3-fluoro-4-nitrobenzoic acid). Link[1]
-
National Institutes of Health (PMC). (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes. (Discussion on the activation of fluoro-nitro systems). Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. (Mechanistic grounding for ortho-nitro activation). Link
-
Sigma-Aldrich. 3-Fluoro-N-methyl-4-nitrobenzamide Product Page. Link
Sources
- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing 3-Fluoro-N-methyl-4-nitrobenzamide Solubilization
Topic: 3-Fluoro-N-methyl-4-nitrobenzamide Solubility & Handling CAS Number: 658700-20-0 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Researchers frequently encounter solubility anomalies with 3-Fluoro-N-methyl-4-nitrobenzamide due to its specific physicochemical profile. While the nitro and fluoro groups increase lipophilicity, the amide bond introduces hydrogen bond donor/acceptor potential that complicates solvation in aqueous environments.
This guide addresses the three most common failure modes:
-
Stock Solution Crystallization: Caused by DMSO hygroscopicity.
-
"Crash-out" Precipitation: Occurring during aqueous dilution.[1]
-
Thermodynamic Instability: Inconsistent concentrations after freeze-thaw cycles.
Part 1: Critical Solubility Parameters
Before troubleshooting, verify your compound parameters against this reference standard.
| Parameter | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 198.15 g/mol | Low MW suggests fast kinetics but high lattice energy can impede dissolution. |
| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic. Requires organic co-solvent (DMSO/DMF) for stocks.[2] |
| DMSO Solubility | High (>20 mg/mL typical) | Should dissolve easily in anhydrous DMSO. Issues usually stem from water contamination. |
| Aqueous Solubility | Very Low (<0.1 mg/mL) | Critical Risk: High probability of precipitation when DMSO concentration drops below 1-2%. |
| Hygroscopicity | Low (Compound) / High (DMSO) | The solvent absorbs water, reducing the compound's solubility over time. |
Part 2: Troubleshooting Dashboard (Q&A)
Issue 1: "My stock solution was clear yesterday, but today it has crystals/cloudiness."
Diagnosis: Solvent Hydration (The "Wet DMSO" Effect). DMSO is highly hygroscopic. If left uncapped or stored in non-airtight containers, it absorbs atmospheric moisture. 3-Fluoro-N-methyl-4-nitrobenzamide is hydrophobic; even 1-2% water content in DMSO can drastically reduce its saturation limit, forcing the compound out of solution.
Corrective Action:
-
Heat & Vortex: Warm the vial to 37°C for 5-10 minutes and vortex vigorously.
-
Sonication: If crystals persist, sonicate at 40 kHz for 5 minutes (monitor temperature to prevent degradation).
-
Prevention: Always use anhydrous DMSO (stored over molecular sieves) for stock preparation. Aliquot immediately into single-use vials to minimize air exposure.
Issue 2: "The compound precipitates immediately when I add the stock to my cell culture media."
Diagnosis: Kinetic Shock (The "Crash-out" Effect). Adding a high-concentration hydrophobic stock directly to a large volume of aqueous buffer creates a local environment of high supersaturation. The water molecules strip the DMSO solvation shell faster than the compound can disperse, causing it to aggregate.
Corrective Action:
-
Do NOT: Squirt the DMSO stock directly into the media bottle.
-
DO: Use the Intermediate Dilution Method (See Protocol A below).
-
DO: Vortex the media while adding the compound dropwise.
Issue 3: "I see variability in my IC50 data between experiments."
Diagnosis: Freeze-Thaw Fractionation. When freezing DMSO stocks, the solvent freezes first, concentrating the solute in the remaining liquid phase until it precipitates. Upon thawing, the compound may not fully redissolve without agitation, leading to a lower effective concentration in the supernatant.
Corrective Action:
-
Mandatory Step: You must vortex and visually inspect every thawed aliquot before use. Never pipette directly from a just-thawed vial without mixing.
Part 3: Advanced Protocols
Protocol A: The "Intermediate Step" Dilution Workflow
Purpose: To prevent precipitation when moving from 100% DMSO to aqueous buffer.
Reagents:
-
Stock Solution: 10 mM in Anhydrous DMSO.
-
Intermediate Solvent: Pure DMSO or 50% DMSO/Water (depending on tolerance).
Step-by-Step:
-
Calculate the final required concentration (e.g., 10 µM).
-
Prepare a 100x Intermediate: Dilute your primary stock (10 mM) into pure DMSO to create a working stock (e.g., 1 mM).
-
Why? Pipetting 1 µL of stock is less accurate than pipetting 10 µL of a dilution.
-
-
Pre-fill the destination vessel with the aqueous media.
-
Dynamic Addition: Place the media on a vortexer (low speed).
-
Subsurface Injection: Insert the pipette tip below the surface of the media and dispense the DMSO working stock slowly.
-
Why? Dispensing on the surface creates a film that precipitates easily.
-
-
Immediate Mixing: Vortex for 10 seconds immediately after addition.
Protocol B: Recovering "Crashed" Samples
If you observe precipitation in your assay plate:
-
Acid/Base Check: Nitrobenzamides are generally neutral, but pH extremes can affect stability. Ensure buffer pH is 7.2–7.4.
-
Co-solvent Spike: If the assay tolerates it, add Tween-80 (final conc. 0.01%) or Cyclodextrin to the buffer before adding the compound. This creates micelles that sequester the hydrophobic molecule, keeping it in solution.
Part 4: Visual Logic & Decision Trees
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical flow for diagnosing precipitation issues based on the stage of the experiment.
Figure 2: The "Subsurface Injection" Technique
Caption: Mechanical workflow to minimize local supersaturation during dilution.
References
-
Sigma-Aldrich. (n.d.). 3-Fluoro-N-methyl-4-nitrobenzamide Product Datasheet (CAS 658700-20-0).[4][5][6] Retrieved from
-
BenchChem. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
PubChem. (n.d.). 3-Fluoro-N-methyl-4-nitrobenzamide Compound Summary. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-FLUORO-N-METHYL-4-NITROBENZAMIDE - [sigmaaldrich.com]
- 5. 3-Fluoro-N-methyl-4-nitrobenzamide | 658700-20-0 [sigmaaldrich.com]
- 6. 3-FLUORO-N-METHYL-4-NITROBENZAMIDE | 658700-20-0 [sigmaaldrich.com]
Technical Support Center: Handling Volatile Products in Organic Synthesis
Interface ID: CHEM-SUP-004 Status: Active User Role: Senior Application Scientist Subject: Protocols for the Isolation and Handling of Low-Boiling (<150°C) and High-Vapor-Pressure Compounds.
Core Directive: The Volatility Paradox
The Challenge: In organic synthesis, the most dangerous step for a volatile product is not the reaction—it is the isolation. Standard protocols (rotary evaporation to dryness, high-vacuum drying) are designed for non-volatile solids. Applying these indiscriminately to volatile oils will result in near-zero yields, as your product co-evaporates with the solvent conforming to Raoult’s Law.
The Solution: You must transition from "Isolation by Removal" (stripping everything away) to "Isolation by Retention" (keeping the product in a controlled matrix).
Module 1: Upstream Control (Reaction & Workup)
Objective: Prevent loss before isolation begins.
A. Reaction Configuration
For reactions generating volatile products (BP < 100°C), standard reflux setups are insufficient.
-
The "Double-Wall" Defense: Use a Vigreux column between the flask and the reflux condenser. The added surface area provides theoretical plates, ensuring that the volatile product condenses and returns to the flask while allowing the solvent to reflux.
-
Thermal Regulation: Never heat a reaction to the solvent's boiling point if the product's BP is within 10°C of the solvent. Use a sealed tube (pressure vessel) to contain vapors, or switch to a lower-boiling solvent (e.g., Diethyl ether, Pentane) to maximize the
between solvent and product.
B. Workup & Extraction Strategy
Critical Error: Using high-boiling extraction solvents (e.g., Toluene, EtOAc) for volatile products. Correction: Use the lowest boiling solvent possible (Pentane, BP 36°C; Diethyl Ether, BP 35°C).
Protocol: The "Salting Out" Extraction
-
Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing organic organics out of the aqueous phase (Salting Out effect).
-
Use Pentane for extraction.[1]
-
Do not dry with magnesium sulfate (
) if the product is extremely labile or volatile; the exotherm upon hydration can vaporize the product. Use Sodium Sulfate ( ) which is endothermic/neutral and slower.
Decision Logic: To Isolate or Telescope?
Before attempting isolation, evaluate if the product needs to be isolated.
Figure 1: Decision matrix for handling volatile reaction products. Prioritize telescoping whenever possible to avoid evaporative losses.
Module 2: The Critical Phase (Solvent Removal)
Objective: Remove solvent without stripping the product.
A. The "Keeper" Solvent Technique
This is the most reliable method for isolating small quantities of volatile compounds. Mechanism: You add a high-boiling, inert solvent (the "Keeper") that raises the boiling point of the mixture as the volatile solvent is removed. The product remains dissolved in the keeper rather than evaporating to dryness.
Protocol:
-
Select Keeper: Choose a solvent with BP > 150°C (e.g., Dodecane, Decalin, or p-Cymene). Note: Ensure the keeper does not interfere with subsequent NMR or reaction steps.
-
Add Keeper: Add 0.5 mL to 2.0 mL of keeper to your crude extract.
-
Evaporate: Remove the extraction solvent (e.g., Pentane) on a rotary evaporator.
-
Result: You will be left with a small volume of liquid (Keeper + Product).
-
Recovery: If pure product is needed, perform a Kugelrohr distillation or Vacuum transfer from the keeper residue.[1]
B. Rotary Evaporation: The "Rule of 20"
Improper vacuum settings are the #1 cause of yield loss. You must control the
The Rule of 20:
Setup Guide:
-
Bath: Set to 20°C (Room Temp). Do not heat.
-
Condenser: Must be -10°C or lower (Dry ice/Acetone or high-grade chiller).
-
Vacuum: Do not use full vacuum.[1] Use a manometer to set pressure just below the solvent's vapor pressure, but above the product's vapor pressure.
Table 1: Vacuum Guidelines for Common Solvents (Bath @ 20°C)
| Solvent | Boiling Point (atm) | Target Vacuum (mbar) | Hazard Level for Volatiles |
| Pentane | 36.1°C | > 800 mbar (Atmospheric) | High (Use Vigreux) |
| DCM | 39.6°C | 700 - 800 mbar | High |
| Diethyl Ether | 34.6°C | Do not Rotavap | Critical (Distill only) |
| THF | 66.0°C | 350 - 400 mbar | Moderate |
C. Distillation Workflow
For purification, avoid column chromatography (silica gel acts as a high-surface-area evaporation pad). Use Distillation.[1][5][6][7][8][9]
Figure 2: Selecting the correct distillation apparatus based on boiling point and scale.
Troubleshooting & FAQ
Q: I evaporated my solvent, but the flask is empty. Where is my product? A: Check the solvent trap (bump trap) and the receiving flask of the rotavap.
-
Cause: "Bumping" or vacuum was too strong, causing the product to co-distill.
-
Recovery: If found in the receiving flask, do not rotavap again. Add a "Keeper" solvent and distill the solvent off carefully using a fractionating column (Vigreux).
Q: I can't remove the last traces of DCM/Pentane without losing product. A: Stop trying to remove it physically.
-
Solution: If the solvent is inert (like pentane), carry it through to the next step. If you need a yield calculation, use Quantitative NMR (qNMR) with an internal standard (e.g., mesitylene) to determine the mass of the product in the presence of the solvent.
Q: My product is volatile but also water-soluble. How do I extract it? A: Standard extraction will fail.
-
Method 1:Continuous Liquid-Liquid Extraction. This recycles the solvent, allowing you to use a volatile solvent (like ether) over 12-24 hours without using massive volumes.
-
Method 2:Freeze-Drying (Lyophilization). Only if the product has a lower vapor pressure than ice (sublimation point). If the product is an oil, this will fail.
Q: How do I store these compounds? A: Volatile compounds will escape through standard plastic caps and even ground glass joints over time.
-
Protocol: Store in a sealed ampoule (best) or a vial with a Teflon-lined cap, wrapped in Parafilm, and stored at -20°C. Cold storage lowers the vapor pressure, reducing the rate of escape.
References
-
Not Voodoo X. (n.d.). How to Work with Volatile Compounds. University of Rochester.[1][10] Retrieved from [Link]
-
Büchi Labortechnik AG. (n.d.). The Delta 20 Rule.[2] Büchi Application Guides. (Industry standard for rotary evaporation thermodynamics).
- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Source for "Keeper" solvent techniques and Vigreux column usage).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Authoritative source on solvent boiling points and azeotropes).
-
Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 3. Rotary Evaporator Solvent Chart - Lab Unique [labuniquely.com]
- 4. arishtam.com [arishtam.com]
- 5. fiveable.me [fiveable.me]
- 6. Distillation Column Troubleshooting: Flooding, Weeping, And Tray Damage [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
Technical Support Center: Stability & Handling of 3-Fluoro-N-methyl-4-nitrobenzamide
[1]
Executive Summary & Stability Profile
3-Fluoro-N-methyl-4-nitrobenzamide is a highly reactive intermediate, often utilized in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide).[1] Unlike its regioisomer (2-fluoro-4-nitro-N-methylbenzamide), the 3-fluoro variant possesses a fluorine atom ortho to the nitro group.[1] This structural feature creates a "perfect storm" for nucleophilic aromatic substitution (SNAr), making the molecule significantly more unstable in nucleophilic solvents (water, alcohols) compared to typical benzamides.[1]
Stability at a Glance
| Parameter | Status | Critical Insight |
| Solid State | 🟡 Moderate | Stable at 2-8°C if dry.[1][2] Hygroscopic; moisture triggers hydrolysis over time.[1][2][3] |
| Aqueous Solution | 🔴 Unstable | Rapid hydrolysis and SNAr at pH > 7.[1][2][3]5. |
| DMSO/DMF | 🟢 Stable | Preferred for stock solutions (store at -20°C).[1][2][3][4] Avoid heating >40°C. |
| Photostability | 🟠 Sensitive | Nitro group is susceptible to photoreduction; use amber glassware.[1][2][3] |
| Reactivity Risk | ⚡ High | Ortho-Nitro Effect: The 4-nitro group activates the 3-fluoro for displacement by nucleophiles (OH⁻, MeO⁻).[1] |
Troubleshooting Guide (Q&A Format)
Module A: Solution Preparation & Solubility
Q1: My aqueous buffer solution turned cloudy immediately. What happened? Diagnosis: The molecule has low aqueous solubility (estimated <0.5 mg/mL in pure water).[1][2][3][4] Solution:
-
Prepare a 1000x Stock in pure DMSO or Dimethylformamide (DMF).[1][2][3]
-
Dilute the stock into the buffer while vortexing.
-
Limit: Keep the final organic co-solvent concentration ≥0.5% (v/v) to maintain solubility.
Q2: Can I use Methanol or Ethanol as a solvent? Diagnosis: Risky.[1][3] Primary alcohols are nucleophiles.[1][2][3] Technical Insight: In basic conditions (or even neutral upon long storage), the solvent (MeOH) can attack the 3-position, displacing the fluorine to form the methoxy impurity (3-methoxy-N-methyl-4-nitrobenzamide).[1] Recommendation: Use Acetonitrile (ACN) or DMSO for analytical standards.[1][2][3] If using alcohols, keep solutions acidic (0.1% Formic Acid) and analyze immediately.[1][3]
Module B: Chemical Stability & Degradation
Q3: Why is my solution turning yellow/orange over time? Diagnosis: This is the hallmark of Nucleophilic Aromatic Substitution (SNAr) , not just simple hydrolysis.[1][3] Mechanism:
-
The 4-nitro group pulls electron density, making the 3-fluoro position highly electrophilic.[1][2]
-
Hydroxide ions (OH⁻) or water attack the C-3 position, displacing Fluorine.[1][2][3]
-
Product: 3-Hydroxy-N-methyl-4-nitrobenzamide (a nitrophenol derivative).[1][2]
-
Visual Cue: Nitrophenols are pH indicators.[1][2][3] In slightly basic conditions, they deprotonate to form nitrophenolate anions , which are intensely yellow/orange.[1][3]
Q4: I see a new peak at RRT 0.85, but the mass is -20 Da? Diagnosis: You are likely observing the Hydrolysis Product (loss of the methylamine group).
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways. Note that Path A (SNAr) is unique to the 3-fluoro isomer due to the ortho-nitro activation.[1]
Caption: Competing degradation pathways. Path A (Red) dominates in basic media due to the activated fluorine.[2][3] Path B (Yellow) is standard amide hydrolysis.[1]
Analytical Method (HPLC) Troubleshooting
Q5: My peak is tailing significantly. Is the column dead? Diagnosis: Likely an interaction between the amide nitrogen or the nitro group with residual silanols on the column.[2][3] Fix:
-
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 0.05% TFA .[1][3] The acidity suppresses silanol ionization and protonates the amide, sharpening the peak.[3]
-
Column Choice: Switch to a Phenyl-Hexyl column.[1][3] The pi-pi interactions with the nitro-aromatic ring often provide better selectivity and peak shape than standard C18 for this class of compounds.
Q6: I see "Ghost Peaks" in my blank injection after running a sample. Diagnosis: Carryover. Nitro-aromatics can be "sticky" on stainless steel or rotor seals.[1][2][3] Fix:
Recommended Experimental Workflow
To ensure data integrity during stability testing, follow this autonomous workflow:
Caption: Standardized workflow for handling and validating 3-Fluoro-N-methyl-4-nitrobenzamide solutions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide (Analogous Structure Data).[1] Retrieved from [Link][1]
-
Astellas Pharma US, Inc. (2019). XTANDI® (enzalutamide) Capsules Prescribing Information.[1][2][3] (Data on stability of related benzamide structures). Retrieved from [Link]
-
Phenomenex (2024). Reversed Phase HPLC Method Development Guide: Nitro-aromatics. Retrieved from [Link][1]
Validation & Comparative
Comparative Guide: 3-Fluoro-N-methyl-4-nitrobenzamide vs. 4-Fluoro-3-nitro-N-methylbenzamide
[1]
Executive Summary
-
3-Fluoro-N-methyl-4-nitrobenzamide (Compound A): Defines the meta-vector .[1] It directs nucleophilic attack to the position meta to the amide group (C3), activated by an ortho-nitro group. It is a key intermediate for BMPR2 inhibitors and 3-substituted benzamides.
-
4-Fluoro-3-nitro-N-methylbenzamide (Compound B): Defines the para-vector .[1] It directs nucleophilic attack to the position para to the amide group (C4), activated by both an ortho-nitro group and the para-amide linkage.[1] It exhibits superior electrophilicity and is widely used in Cereblon (CRBN) modulator synthesis and kinase inhibitor SAR (Structure-Activity Relationship) studies.
Quick Comparison Table
| Feature | 3-Fluoro-N-methyl-4-nitrobenzamide | 4-Fluoro-3-nitro-N-methylbenzamide |
| CAS Number | 658700-20-0 | 475216-25-2 |
| F-Position (vs Amide) | meta (C3) | para (C4) |
| Nitro Position | para (C4) | meta (C3) |
| High (Activated by o-NO | Very High (Activated by o-NO | |
| Primary Output | 3-Amino-4-nitrobenzamides | 4-Amino-3-nitrobenzamides |
| Key Application | BMPR2 Kinase Inhibitors | PROTACs (Cereblon), Kinase Scaffolds |
Chemical Reactivity & Mechanistic Analysis[2][3][4][5]
The utility of these compounds relies on the lability of the fluorine atom toward nucleophilic displacement.[2] The reaction rate and regioselectivity are governed by the electronic environment created by the Nitro (
Electronic Activation Analysis
-
The Nitro Effect: The nitro group is the strongest activator. Fluorine is displaced most easily when it is ortho or para to the nitro group due to resonance stabilization of the Meisenheimer complex. In both isomers, the Fluorine is ortho to the Nitro group, ensuring baseline reactivity.
-
The Amide Effect: The amide carbonyl is an Electron Withdrawing Group (EWG).
-
In 4-Fluoro-3-nitro-N-methylbenzamide , the Fluorine is para to the amide.[1] The amide exerts a cooperative withdrawing effect, further lowering the LUMO energy at C4 and accelerating substitution.
-
In 3-Fluoro-N-methyl-4-nitrobenzamide , the Fluorine is meta to the amide.[1] The amide’s resonance withdrawal does not effectively reach the C3 position. Therefore, this isomer relies almost exclusively on the nitro group for activation.
-
Visualization: Reactivity Vectors
The following diagram illustrates the structural activation and the resulting substitution pathways.
Applications in Drug Discovery[8][9]
4-Fluoro-3-nitro-N-methylbenzamide (The "Para" Scaffold)
This isomer is frequently used to synthesize 4-amino-benzimidazole derivatives.[1]
-
Mechanism: Displacement of F by a primary amine (R-NH
) followed by reduction of the adjacent nitro group yields an ortho-diamine. This is the classic precursor for cyclization with aldehydes or carboxylic acids to form benzimidazoles. -
Case Study (Cereblon Modulators): This scaffold is cited in patent literature (e.g., WO2019043208) for constructing dihydroquinolinone derivatives that bind to the E3 ubiquitin ligase Cereblon. These are critical for designing PROTACs (Proteolysis Targeting Chimeras).
3-Fluoro-N-methyl-4-nitrobenzamide (The "Meta" Scaffold)
This isomer is essential when the pharmacophore requires substitution at the 3-position.[1]
-
Case Study (BMPR2 Inhibitors): Research published in the Journal of Medicinal Chemistry identifies this compound as a starting material for CDD-1115 , a selective inhibitor of Bone Morphogenetic Protein Receptor type 2 (BMPR2).
-
Workflow: The fluorine is displaced by a substituted benzylamine. The nitro group is then reduced to an aniline, which is cyclized to form the active kinase inhibitor core.
-
Experimental Protocols
Protocol A: General Displacement
Applicable to both isomers, though Compound A may require slightly higher temperatures.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Piperazine, or R-NH
) (1.1–1.5 equiv)[1] -
Base: DIPEA (Diisopropylethylamine) or K
CO (2.0 equiv) -
Solvent: DMF, DMSO, or Acetonitrile (dry)[1]
Procedure:
-
Dissolve the fluoro-nitrobenzamide substrate in the solvent (0.1 M concentration).
-
Add the base followed by the nucleophile.
-
Temperature Control:
-
Monitor by TLC/LC-MS. The product usually precipitates upon addition of water or can be extracted with Ethyl Acetate.
Protocol B: Nitro Reduction (Iron-Mediated)
Standard method to access the aniline precursor for benzimidazoles.[1]
Reagents:
- Product (from Protocol A)
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (NH
Cl) (5.0 equiv) -
Solvent: Ethanol/Water (4:1)
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Fe powder and NH
Cl. -
Reflux vigorously for 2–4 hours. (Solution will turn rusty brown/black).
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate to obtain the diamine.
Workflow Visualization
The following diagram details the synthesis of a Benzimidazole core using Compound B as the starting material.
Safety & Stability
-
Thermal Stability: Both compounds are nitro-aromatics. While generally stable, they should not be heated to dryness in the presence of strong bases or metal catalysts without testing for exotherms (DSC recommended).
-
Handling: Fluorinated nitro compounds can be skin sensitizers. Use nitrile gloves and work in a fume hood.
-
Storage: Store at room temperature, dry. Hydrolysis of the amide is possible under strongly acidic or basic aqueous conditions over prolonged periods.
References
-
Sigma-Aldrich. 3-Fluoro-N-methyl-4-nitrobenzamide Product Sheet. Link
-
ChemicalBook. 4-Fluoro-3-nitro-N-methylbenzamide Properties and Suppliers. Link
-
Journal of Medicinal Chemistry. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. (2023). Link
-
World Intellectual Property Organization (WIPO). Patent WO2019043208A1: Dihydroquinolinones as Cereblon Modulators. Link
-
BenchChem.
) Reactions. Link
comparative analysis of 3-Fluoro-N-methyl-4-nitrobenzamide synthesis methods
Comparative Analysis of 3-Fluoro-N-methyl-4-nitrobenzamide Synthesis Methods
Executive Overview
3-Fluoro-N-methyl-4-nitrobenzamide (CAS 475216-25-2) is a highly versatile building block in medicinal chemistry. Its structural architecture—featuring a strongly electron-withdrawing nitro group para to a labile fluorine atom—primes the aromatic ring for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions[1]. This specific reactivity profile makes it an indispensable precursor in the synthesis of complex therapeutics, ranging from highly potent, selective BMPR2 kinase inhibitors[1] to Cereblon (CRBN)-binding E3 ubiquitin ligase ligands used in targeted protein degradation (PROTACs)[2].
For process chemists and discovery scientists, synthesizing this compound from 3-fluoro-4-nitrobenzoic acid requires selecting an amidation strategy that optimizes yield, scalability, and atom economy. This guide provides an objective, data-backed comparison of the two most authoritative synthetic routes: HATU-mediated direct coupling and Vilsmeier-Haack catalyzed acid chloride activation .
Mechanistic Divergence: Causality and Design
The transformation of a carboxylic acid to a secondary amide requires overcoming the inherent stability of the carboxylate resonance structure. The choice of activation method dictates the scalability and environmental footprint of the workflow.
Figure 1: Workflow comparing direct coupling and acid chloride amidation for target synthesis.
Method A: HATU-Mediated Direct Coupling
In discovery chemistry, rapid library generation is prioritized over reagent cost. The electron-withdrawing nitro group on the starting material heavily deactivates the carboxylic acid, making standard carbodiimides (like EDC) inefficient.
-
Causality: HATU is selected because it generates an exceptionally reactive 7-azabenzotriazole (OAt) active ester that rapidly overcomes this electronic deactivation[1]. N,N-Diisopropylethylamine (DIEA) is strictly required over Triethylamine (TEA); the steric bulk of the isopropyl groups prevents DIEA from acting as a competing nucleophile against the highly reactive OAt ester.
Method B: Vilsmeier-Haack Catalyzed Acid Chloride Synthesis
For multi-gram or kilogram scale-up, the high cost and poor atom economy of HATU become prohibitive.
-
Causality: Oxalyl chloride is utilized alongside a catalytic amount of DMF. The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the true chlorinating agent[3]. Oxalyl chloride is preferred over thionyl chloride because the reaction can be run at milder temperatures (0 °C to room temperature) and the byproducts (CO, CO₂, HCl) are entirely volatile, eliminating the need for complex aqueous workups.
Quantitative Method Comparison
The following table summarizes the operational metrics of both methodologies to assist in route selection based on project phase.
| Parameter | Method A: HATU Direct Coupling | Method B: Acid Chloride Activation |
| Primary Reagents | HATU, DIEA, DMF | Oxalyl Chloride, cat. DMF, DCM, TEA |
| Typical Yield | 97%[1] | 85 - 90%[3] |
| Reaction Time | 2 - 3 Hours | 4 - 6 Hours (Two-step process) |
| Scalability | Low (Prohibitive cost of HATU) | High (Cheap, highly atom-economical) |
| Byproducts | Tetramethylurea, HOAt (Requires column) | CO₂, CO, HCl (Volatile, easy removal) |
| Environmental Impact | High (Poor atom economy, toxic DMF solvent) | Moderate (DCM solvent, corrosive off-gassing) |
| Optimal Application | Discovery chemistry, mg to gram scale | Process chemistry, multi-gram to kg scale |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, providing researchers with clear, instrument-free indicators of reaction progress.
Protocol A: HATU Coupling (Discovery Scale)
Adapted from standard library synthesis procedures for BMPR2 inhibitors[1].
-
Activation: Dissolve 3-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) followed by DIEA (3.0 equiv).
-
Self-Validation: The formation of the OAt active ester is visually confirmed by a distinct color shift in the solution, typically turning a deep yellow or orange.
-
-
Aminolysis: After 15 minutes of stirring at room temperature, add methylamine hydrochloride (2.0 equiv) in a single portion.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The highly polar, streak-prone carboxylic acid spot (baseline) will be entirely consumed, replaced by a single, distinct, higher-Rf UV-active spot corresponding to the amide.
-
-
Workup: After 2 hours, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous phase), followed by brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to afford 3-Fluoro-N-methyl-4-nitrobenzamide as a yellow solid (Yield: ~97%)[1].
Protocol B: Acid Chloride Route (Process Scale)
Adapted from scalable acyl substitution methodologies[3].
-
Vilsmeier-Haack Activation: Suspend 3-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M). Add a catalytic amount of DMF (0.05 equiv). Cool the mixture to 0 °C under an inert atmosphere.
-
Chlorination: Add oxalyl chloride (1.2 equiv) dropwise over 30 minutes.
-
Self-Validation: This step is entirely self-indicating. The reaction produces equimolar amounts of CO, CO₂, and HCl gases. Robust bubbling will commence immediately. Stir the mixture at room temperature until gas evolution completely ceases (approx. 2-3 hours). The cessation of bubbling is a definitive indicator of 100% conversion to the acid chloride[3].
-
-
Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and dissolved HCl. Redissolve the crude acid chloride in anhydrous DCM.
-
Aminolysis: In a separate flask, suspend methylamine hydrochloride (2.0 equiv) and TEA (3.0 equiv) in DCM at 0 °C. Add the acid chloride solution dropwise.
-
Causality: Strict temperature control (0 °C) is mandatory here to manage the highly exothermic aminolysis and prevent the displacement of the labile aromatic fluorine by the amine.
-
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the product.
References
- Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. nih.gov.
- US 2025/0084055 A1 (Patent Application Public
- CN112851646B - Preparation method of tergolian prazan. google.com.
Sources
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN112851646B - Preparation method of tergolian prazan - Google Patents [patents.google.com]
mass spectrometry fragmentation analysis of 3-Fluoro-N-methyl-4-nitrobenzamide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals Focus: Structural Elucidation, Impurity Profiling (Enzalutamide Intermediates), and Ionization Methodologies
Executive Summary & Application Context
In the high-stakes landscape of pharmaceutical development, particularly in the synthesis of androgen receptor antagonists like Enzalutamide , the precise characterization of benzamide intermediates is non-negotiable.
3-Fluoro-N-methyl-4-nitrobenzamide (MW: 198.15 Da) represents a critical structural motif. Often analyzed alongside its regioisomer, 2-Fluoro-4-nitro-N-methylbenzamide (a primary Enzalutamide intermediate), distinguishing these isomers requires a mastery of mass spectrometry (MS) fragmentation mechanics.
This guide moves beyond basic spectral matching. We compare ionization "alternatives"—Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) —and contrast the fragmentation behavior of the target molecule against its structural analogs to provide a self-validating identification protocol.
Methodology Comparison: Selecting the Ionization "Alternative"
The choice of ionization source dictates the sensitivity and the nature of the ions observed. For nitro-benzamides, the "standard" ESI approach is often challenged by APCI for specific impurity workflows.
Comparative Matrix: ESI vs. APCI vs. EI[1]
| Feature | Alternative A: ESI (Electrospray) | Alternative B: APCI (Atmospheric Pressure Chemical) | Alternative C: EI (Electron Impact) |
| Mechanism | Desolvation of charged droplets (Soft Ionization) | Gas-phase ion-molecule reactions (Corona Discharge) | 70 eV Electron Bombardment (Hard Ionization) |
| Primary Ion | |||
| Suitability | Optimal. High sensitivity for the amide functionality. | Secondary. Better for non-polar precursors lacking the amide. | Structural Confirmation. Best for library matching but requires GC-MS. |
| Fragmentation | Collision-Induced Dissociation (CID) required for fragments.[1] | Thermal degradation can occur; some in-source fragmentation. | Rich, spontaneous fragmentation pattern. |
| Nitro-Specifics | Excellent negative mode sensitivity ( | Can form radical anions | Extensive loss of |
Expert Insight: While EI provides a "fingerprint," ESI in Positive Mode (+) is the recommended protocol for trace analysis of 3-Fluoro-N-methyl-4-nitrobenzamide in LC-MS workflows due to the high proton affinity of the amide carbonyl oxygen.
Deep Dive: Fragmentation Mechanics & Isomer Differentiation
The core challenge is distinguishing 3-Fluoro-N-methyl-4-nitrobenzamide from its isomers (e.g., the 2-fluoro variant). The position of the fluorine atom exerts a subtle but detectable electronic effect on the stability of the acylium ion.
Predicted Fragmentation Pathways (ESI+ / CID)
Precursor Ion:
-
Primary Pathway (Amide Cleavage): The protonated amide undergoes inductive cleavage, expelling methylamine (
, 31 Da).-
Transition:
-
Product: 3-Fluoro-4-nitrobenzoyl cation (Acylium ion).
-
Differentiation Factor: In the 2-fluoro isomer, the ortho-fluorine stabilizes the acylium ion via resonance donation more effectively than the meta-fluorine in the 3-fluoro isomer, potentially altering the critical energy required for this transition.
-
-
Secondary Pathway (Nitro Loss): Common in nitroaromatics, the loss of the nitro group (
, 46 Da) or nitro-to-nitrite rearrangement followed by loss.-
Transition:
(Loss of ) -
Transition:
(Loss of )
-
Visualizing the Signaling Pathway
The following diagram illustrates the competing fragmentation pathways validated by general nitro-benzamide behaviors.
Figure 1: ESI(+) Fragmentation pathway for 3-Fluoro-N-methyl-4-nitrobenzamide showing primary acylium formation and secondary nitro-loss channels.
Validated Experimental Protocol
To ensure reproducibility, this protocol uses a "self-validating" design where the ratio of the Acylium ion (
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes (Nitro-aromatics are moderately hydrophobic).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of standard in 1 mL Methanol. Dilute to 100 ng/mL in 50:50 Water:MeOH.
-
Source Optimization (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C (Ensure complete vaporization of the amide).
-
-
MS2 Acquisition (Product Ion Scan):
-
Select Precursor:
. -
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
-
Data Validation (The "Trust" Check):
-
At 10 eV: Precursor (
) should be dominant. -
At 20 eV: Base peak should shift to Acylium ion (
). -
At 40 eV: Secondary fragments (
) should appear. -
Pass Criteria: If
168 is absent at 20 eV, suspect the carboxylic acid hydrolysis product ( 186) or incorrect precursor selection.
-
Quantitative Data Summary
The following table summarizes the expected mass shifts for the target versus its common impurities/analogs.
| Compound | Structure Note | Precursor | Key Fragment 1 (Base) | Key Fragment 2 |
| 3-Fluoro-N-methyl-4-nitrobenzamide | Target | 199.05 | 168.0 (Acylium) | 153.0 (-NO2) |
| 2-Fluoro-4-nitro-N-methylbenzamide | Isomer (Enzalutamide Int.) | 199.05 | 168.0 (Acylium) | 153.0 (-NO2) |
| N-methyl-4-nitrobenzamide | Des-fluoro Analog | 181.06 | 150.0 (Acylium) | 135.0 (-NO2) |
| 3-Fluoro-4-nitrobenzoic acid | Hydrolysis Impurity | 186.02 | 168.0 (Loss of OH) | 122.0 (-CO2) |
Differentiation Strategy: To distinguish the 3-Fluoro and 2-Fluoro isomers, retention time is the primary discriminator (ortho-F usually elutes earlier on C18 due to dipole shielding). However, in MS/MS, the 2-Fluoro isomer often shows a higher abundance of the
References
-
PubChem. N-methyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Holcapek, M., et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... Journal of Mass Spectrometry.[2] Available at: [Link]
-
AxisPharm. Electrospray (ESI) and APCI Mass Analysis Comparison. Available at: [Link]
Sources
comparing the efficacy of different catalysts for 3-Fluoro-N-methyl-4-nitrobenzamide synthesis
Introduction
3-Fluoro-N-methyl-4-nitrobenzamide is a critical chemical intermediate, most notably in the synthesis of Enzalutamide, a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] The efficient formation of the amide bond between 3-fluoro-4-nitrobenzoic acid and methylamine is a pivotal step in the overall synthetic route. This guide provides an in-depth comparison of various catalytic and activation methods for this specific transformation, offering experimental insights and data to inform catalyst selection for researchers and process chemists.
The core of this synthesis is the classic amidation reaction, a condensation of a carboxylic acid and an amine.[3] This process, however, is not spontaneous and requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine.[3][4] The choice of activating agent or catalyst is paramount, directly influencing reaction yield, purity, cost, and scalability. This guide will explore common strategies, including traditional acid chloride formation and modern peptide coupling reagents.
Comparative Analysis of Amidation Strategies
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide primarily involves the coupling of 3-fluoro-4-nitrobenzoic acid with methylamine. We will compare two main approaches: activation via thionyl chloride to form an acyl chloride intermediate, and the use of uronium-based peptide coupling reagents.
Method 1: Thionyl Chloride (SOCl₂) Activation
This is a classic and robust method for activating carboxylic acids. The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with an amine.
Mechanism of Action: The process begins with the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF). This forms 3-fluoro-4-nitrobenzoyl chloride. This acyl chloride is a potent electrophile. In the subsequent step, methylamine is introduced and, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the desired amide bond.[5]
Performance & Efficacy: This method is known for high yields and relatively low-cost reagents. A patent for the synthesis of Enzalutamide describes heating 3-fluoro-4-nitrobenzoic acid with thionyl chloride at 60°C.[6] After the formation of the acid chloride, the excess thionyl chloride is removed, and the intermediate is then reacted with methylamine gas to yield the final product.[7] One study reported a 95% yield for this two-step, one-pot process.[8]
Practical Considerations:
-
Advantages: High reactivity, high yields, and inexpensive reagents make this method suitable for large-scale production.
-
Disadvantages: Thionyl chloride is a toxic and corrosive reagent that releases hazardous HCl and SO₂ gases, requiring careful handling and specialized equipment. The high reactivity of the acyl chloride intermediate can sometimes lead to side reactions if other nucleophilic groups are present in the substrate.
Method 2: Uronium Salt Coupling Reagents (e.g., HATU)
Modern organic synthesis often employs "coupling reagents" developed for peptide synthesis to form amide bonds under milder conditions.[9][10] These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid in situ to form a highly reactive active ester, which then reacts with the amine.
Mechanism of Action: The carboxylic acid is first deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[11] The resulting carboxylate then attacks the uronium salt (HATU), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (methylamine) to form the stable amide bond.[9][11] The presence of additives like HOBt (Hydroxybenzotriazole) can further enhance efficiency and suppress side reactions like racemization in chiral substrates.[10]
Performance & Efficacy: Uronium-based coupling reagents are prized for their high efficiency, rapid reaction times, and mild conditions, which helps to minimize side product formation.[9] While specific data for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide using HATU is not readily available in the provided search results, a representative example shows the coupling of the structurally similar 4-Fluoro-3-nitrobenzoic acid using HATU and DIPEA in DMF.[12] These reactions are generally known to provide excellent yields, often exceeding 90%, under room temperature conditions.
Practical Considerations:
-
Advantages: The reaction conditions are very mild, which improves functional group tolerance. These reagents are highly efficient, often leading to cleaner reaction profiles and simpler purification.
-
Disadvantages: The primary drawback is the high cost of uronium reagents like HATU compared to thionyl chloride. Furthermore, the byproducts are water-soluble but can sometimes complicate purification. The stoichiometry must be carefully controlled, as excess reagent can react with the amine component.[4]
Data Summary: Catalyst/Reagent Comparison
| Parameter | Thionyl Chloride (SOCl₂) Method | Uronium Salt (e.g., HATU) Method |
| Reagent Type | Activating Agent (forms acyl chloride) | Coupling Reagent (forms active ester) |
| Typical Yield | >95%[8] | Generally >90% |
| Reaction Temp. | Elevated (e.g., 60°C)[6] | Room Temperature |
| Key Reagents | SOCl₂, cat. DMF, Methylamine | Carboxylic Acid, Amine, HATU, DIPEA |
| Advantages | Low cost, High reactivity, Scalable | Mild conditions, High efficiency, Fewer side reactions |
| Disadvantages | Harsh/corrosive reagents, Byproduct gas | High cost, Stoichiometric byproducts |
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride Activation
This protocol is adapted from procedures described in the synthesis of Enzalutamide intermediates.[6][7]
-
Acyl Chloride Formation: To a reactor charged with 3-fluoro-4-nitrobenzoic acid (1.0 eq) and isopropyl acetate, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 60°C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.2 eq) dropwise over 50 minutes.
-
Maintain the temperature at 60°C and stir the mixture overnight until the reaction is complete (monitored by TLC or HPLC).
-
Amidation: Cool the reaction mixture and remove excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 3-fluoro-4-nitrobenzoyl chloride in a suitable solvent like DMF.
-
Bubble methylamine gas through the solution or add an aqueous methylamine solution at a controlled temperature (e.g., 0-10°C).
-
Stir the reaction until completion.
-
Work-up & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. Purify further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis via HATU Coupling
This is a general protocol based on standard peptide coupling procedures.[12]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture and stir for 5-10 minutes to pre-activate the acid.
-
Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 3-Fluoro-N-methyl-4-nitrobenzamide.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for selecting and implementing a catalyst for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide.
Sources
- 1. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 2. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
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- 4. people.uniurb.it [people.uniurb.it]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
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- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Purity Assessment of 3-Fluoro-N-methyl-4-nitrobenzamide by HPLC-UV: A Comparative Technical Guide
Executive Summary
3-Fluoro-N-methyl-4-nitrobenzamide (CAS: 658700-20-0) is a critical intermediate in the synthesis of second-generation androgen receptor antagonists, such as Enzalutamide. Its purity is a Critical Quality Attribute (CQA) because impurities—specifically regioisomers and hydrolysis by-products—can propagate through the subsequent nitro-reduction step, leading to complex downstream purification challenges.
This guide compares the performance of an Optimized Gradient HPLC-UV Method (the "Proposed Standard") against Conventional Isocratic Methods and Alternative Techniques (TLC, LC-MS). While generic isocratic methods often fail to resolve the 3-fluoro-4-nitro isomer from its 2-fluoro-4-nitro analog due to structural similarity, the optimized protocol utilizes a specific stationary phase interaction to ensure a Resolution (
Chemical Context & Critical Quality Attributes
The assessment of 3-Fluoro-N-methyl-4-nitrobenzamide requires separating the target molecule from structurally similar impurities generated during nitration or amidation.
-
Target Compound: 3-Fluoro-N-methyl-4-nitrobenzamide (Amide functionality, electron-withdrawing Nitro/Fluoro groups).
-
Key Impurities:
Structural Diagram & Separation Logic
The following diagram illustrates the workflow and the necessity of high-resolution separation.
Figure 1: Analytical workflow comparing generic vs. optimized separation pathways.
Comparative Analysis: Optimized vs. Alternative Methods
The following table contrasts the proposed Optimized HPLC-UV method with common alternatives found in literature and general laboratory practice.
Table 1: Performance Comparison Matrix
| Feature | Optimized HPLC-UV (Proposed) | Generic Isocratic HPLC | TLC (Thin Layer Chrom.) | LC-MS |
| Separation Principle | Gradient elution with pH control & | Hydrophobicity only (Standard C18) | Adsorption polarity | Mass-to-charge ratio |
| Regioisomer Resolution | High ( | Low/Poor ( | None (Co-spotting) | High (if fragments differ) |
| Quantification Limit | LOQ | LOQ | Qualitative only | LOQ < 0.01% |
| Throughput | Moderate (15-20 min run) | Fast (5-10 min run) | Fast (Parallel samples) | Moderate |
| Cost Efficiency | High (Standard equipment) | High | Very High | Low (Expensive instrumentation) |
| Suitability | QC Release & Purity | Quick Spot Check | Reaction Monitoring | Impurity Identification |
Why the Optimized Method Wins
While LC-MS offers superior sensitivity, it is unnecessary for routine purity >98% checks and incurs higher maintenance costs. The Generic Isocratic method often fails because the dipole moments of the 2-fluoro and 3-fluoro isomers are too similar for standard hydrophobic separation. The Optimized Method employs a gradient and potentially a Phenyl-Hexyl or high-carbon-load C18 column to exploit subtle electronic differences.
Detailed Experimental Protocol (The "Product")
This protocol is designed to be self-validating . The inclusion of a System Suitability Test (SST) ensures that the data generated is reliable before any sample analysis occurs.
Instrumentation & Conditions[3][4]
-
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: C18 (End-capped, 5 µm, 4.6 x 250 mm) OR Phenyl-Hexyl (for enhanced isomer separation).
-
Wavelength: 254 nm (Aromatic nitro group absorption).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
Mobile Phase Preparation[4][5]
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water. Reasoning: Acidic pH (~2.5) suppresses ionization of acidic impurities (like benzoic acid derivatives), ensuring sharp peaks. -
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 20 | 80 | Elution of main peak & hydrophobics |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 3-Fluoro-N-methyl-4-nitrobenzamide in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Method Validation & Data Analysis
To ensure trustworthiness, the method must pass specific criteria.[3]
System Suitability Test (SST)
Before running samples, inject the Working Standard 5 times.
-
RSD of Peak Area:
(Indicates precision). -
Tailing Factor (
): (Indicates good peak shape). -
Theoretical Plates (
): (Indicates column efficiency).
Decision Logic for Method Troubleshooting
Use the following logic flow to address common separation issues during the assessment.
Figure 2: Troubleshooting logic for ensuring method robustness.
Calculation of Purity
Purity is calculated using the Area Normalization Method :
Conclusion
For the purity assessment of 3-Fluoro-N-methyl-4-nitrobenzamide, the Optimized Gradient HPLC-UV method is the superior choice over generic isocratic protocols. It provides the necessary resolution to distinguish critical regioisomers that jeopardize downstream synthesis, balancing cost, speed, and analytical rigor. While LC-MS is valuable for structural elucidation of unknown impurities, the proposed UV method is sufficient and more cost-effective for routine QC release testing.
References
-
Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns." Agilent Application Notes. Accessed March 5, 2026. [Link]
-
National Institutes of Health (NIH). "Crystal structure of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate (Intermediate Analysis)." PubMed Central. Accessed March 5, 2026. [Link]
- Google Patents. "Method for preparing 4-amino-2-fluoro-N-methylbenzamide (CN103304439B).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic data comparison of 3-Fluoro-N-methyl-4-nitrobenzamide and its precursors
Spectroscopic Data Comparison: 3-Fluoro-N-methyl-4-nitrobenzamide and Its Precursors
In the development of highly potent and selective kinase inhibitors, 3-Fluoro-N-methyl-4-nitrobenzamide serves as a critical synthetic intermediate[1]. The transformation of its precursor, 3-fluoro-4-nitrobenzoic acid, via amide coupling with methylamine requires rigorous analytical validation to ensure structural integrity before downstream nucleophilic aromatic substitution (SNAr) or nitro reduction steps[2]. This guide provides an objective comparison of the spectroscopic data (NMR, IR, LC-MS) between the precursor and the target amide, detailing the mechanistic causality behind the observed spectral shifts.
Synthetic Workflow and Validation Strategy
To establish a self-validating protocol, the synthesis must be monitored at discrete checkpoints. The conversion of the carboxylic acid to the N-methyl amide fundamentally alters the electronic environment of the aromatic ring and introduces new functional groups that serve as distinct spectroscopic handles.
Workflow of 3-Fluoro-N-methyl-4-nitrobenzamide synthesis and spectroscopic validation.
Spectroscopic Data Comparison
The most definitive proof of successful coupling lies in the comparative analysis of ^1H NMR, IR, and LC-MS data. The tables below summarize the quantitative shifts and the chemical causality behind them.
Table 1: ^1H NMR Data Comparison (DMSO-d6, 600 MHz)
| Proton Assignment | 3-Fluoro-4-nitrobenzoic acid (Precursor) | 3-Fluoro-N-methyl-4-nitrobenzamide (Product) | Causality / Spectral Implication |
|---|---|---|---|
| -OH / -NH | ~13.80 ppm (br s, 1H) | 8.81 ppm (d, J = 4.6 Hz, 1H) | Loss of the highly deshielded, broad carboxylic acid proton. Appearance of the amide N-H, which splits into a doublet due to coupling with the adjacent N-CH3 group[1]. |
| Aromatic H5 (ortho to NO2) | ~8.24 ppm (t, J = 8.2 Hz, 1H) | 8.26 ppm (t, J = 8.2 Hz, 1H) | The pseudo-triplet arises from ortho-coupling to H6 and J_HF coupling to the fluorine atom. The shift remains relatively static as the NO2 and F groups dominate the local electronic environment[1]. |
| Aromatic H2 (ortho to F) | ~7.95 ppm (dd, J = 11.5, 1.5 Hz, 1H) | 7.91 ppm (dd, J = 11.7, 1.6 Hz, 1H) | Slight upfield shift. The amide is a weaker electron-withdrawing group than the carboxylic acid, slightly increasing electron density at the ortho position[1]. |
| Aromatic H6 | ~7.88 ppm (dd, J = 8.4, 1.5 Hz, 1H) | 7.82 ppm (dd, J = 8.4, 1.6 Hz, 1H) | Upfield shift consistent with the reduced deshielding effect of the amide carbonyl compared to the acid carbonyl[1]. |
| N-CH3 | N/A | 2.81 ppm (d, J = 4.5 Hz, 3H) | Distinctive doublet confirming methylamine incorporation. The splitting is caused by the slow-exchanging amide proton in DMSO[1]. |
Table 2: IR and Mass Spectrometry (LC-MS) Comparison
| Analytical Method | 3-Fluoro-4-nitrobenzoic acid | 3-Fluoro-N-methyl-4-nitrobenzamide | Mechanistic Insight |
|---|---|---|---|
| IR (C=O Stretch) | ~1699 cm⁻¹ | ~1655 cm⁻¹ (Amide I) | The carbonyl stretching frequency decreases in the amide due to the strong resonance contribution of the nitrogen lone pair, which lowers the C=O bond order[3]. |
| IR (N-H / O-H) | 2500–3300 cm⁻¹ (Broad, O-H) | ~3310 cm⁻¹ (Sharp, N-H) | Replacement of the strongly hydrogen-bonded carboxylic acid dimer network with a distinct secondary amide N-H stretch[3]. |
| LC-MS (ESI) | m/z 184.0 [M-H]⁻ | m/z 199.1 [M+H]⁺ | The acid ionizes preferentially in negative mode, while the basicity of the amide nitrogen facilitates positive mode ionization. The mass shift (+14 Da net from acid to methyl amide) definitively confirms the coupling. |
Experimental Protocols
To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for the synthesis and characterization of the title compound.
Protocol A: Amide Coupling Synthesis
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration[1].
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (3.0 equiv) to the solution, followed by the coupling reagent (e.g., HATU, 1.2 equiv). Stir the mixture at 0 °C for 15 minutes to allow the formation of the highly reactive active ester intermediate.
-
Coupling: Add methylamine hydrochloride (2.0 equiv) portion-wise to the activated mixture[1]. Expertise Note: The excess DIEA is critical here; it acts as an acid scavenger to liberate the free nucleophilic methylamine from its hydrochloride salt in situ, preventing the premature hydrolysis of the active ester.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z 184.0[M-H]⁻) and the appearance of the product mass (m/z 199.1[M+H]⁺) typically occurs within 2–4 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford 3-Fluoro-N-methyl-4-nitrobenzamide as a yellow solid (typically >95% yield)[1].
Protocol B: Spectroscopic Validation
-
Sample Preparation for NMR: Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-d6. Expertise Note: DMSO-d6 is specifically chosen over CDCl3 because the strong hydrogen-bonding capability of DMSO slows the chemical exchange rate of the amide N-H proton. This allows the critical J-coupling between the N-H and the N-CH3 group to be clearly resolved as distinct doublets[1].
-
Data Acquisition: Acquire the ^1H NMR spectrum at 600 MHz. Verify the presence of the N-H doublet at 8.81 ppm and the N-CH3 doublet at 2.81 ppm[1].
-
IR Analysis: Analyze the sample using an ATR-FTIR spectrometer. Ensure the absence of the broad O-H stretch (2500–3300 cm⁻¹) and the presence of the sharp Amide I band at ~1655 cm⁻¹.
Conclusion
The transition from 3-fluoro-4-nitrobenzoic acid to 3-Fluoro-N-methyl-4-nitrobenzamide is marked by highly predictable and diagnostic spectroscopic shifts. By tracking the loss of the acidic proton, the emergence of the coupled N-H/N-CH3 spin system in ^1H NMR, and the characteristic drop in the carbonyl stretching frequency in IR, researchers can confidently validate the structural integrity of this critical building block before proceeding to complex downstream kinase inhibitor synthesis.
References
-
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - nih.gov. 1
-
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - acs.org. 2
-
Working with Hazardous Chemicals - Organic Syntheses - orgsyn.org.3
Sources
biological activity comparison of 3-Fluoro-N-methyl-4-nitrobenzamide analogs
Title: Biological Activity Comparison of 3-Fluoro-N-methyl-4-nitrobenzamide Analogs as Selective BMPR2 Kinase Inhibitors
Executive Summary & Chemical Rationale
The discovery of monokinase-selective inhibitors is a notorious challenge in drug development due to the highly conserved nature of the ATP-binding catalytic domains across the 500+ kinases in the human genome. Historically, targeting the Bone Morphogenetic Protein Receptor Type 2 (BMPR2)—a critical node in the TGF-β signaling family implicated in skeletal defects and cancer—relied on non-selective legacy inhibitors like Dorsomorphin, which suffer from off-target pan-kinase activity [1].
Recent breakthroughs utilizing DNA-Encoded Chemical Library (DEL) screening have identified 3-Fluoro-N-methyl-4-nitrobenzamide as a privileged synthon for generating highly potent, first-in-class BMPR2-selective inhibitors [1].
The Causality of the Scaffold: From a synthetic and mechanistic standpoint, 3-Fluoro-N-methyl-4-nitrobenzamide is not the active drug itself, but the critical building block. The 3-fluoro substituent serves as an optimal leaving group for nucleophilic aromatic substitution (SNAr) with various aliphatic amines. Subsequent reduction of the nitro group and condensation with substituted aldehydes yields a highly substituted benzimidazole core . This specific core geometry is responsible for forming the essential hydrogen-bonding network within the hinge region of the BMPR2 ATP-binding pocket, dictating the profound kinase selectivity observed in its derivatives (such as CDD-1115 and CDD-1281) [1].
BMPR2 signaling pathway and targeted inhibition by 3-Fluoro-N-methyl-4-nitrobenzamide analogs.
Biological Activity Comparison: Performance vs. Alternatives
To objectively evaluate the performance of 3-Fluoro-N-methyl-4-nitrobenzamide analogs, we must compare the primary DEL hit (CDD-1115 ) and its optimized derivative (CDD-1281 ) against an alternative pyrimidine-based DEL hit series (CDD-1431 / CDD-1653 ) and the legacy standard (Dorsomorphin ).
Structure-Activity Relationship (SAR) optimization of CDD-1115 focused on resolving metabolic lability and high-molecular-weight liabilities. By truncating specific side chains while maintaining the core benzimidazole derived from the 3-Fluoro-N-methyl-4-nitrobenzamide synthon, researchers developed CDD-1281.
Quantitative Performance Data
| Compound | Structural Scaffold Origin | BMPR2 IC₅₀ (nM) | Kᵢₐₚₚ (nM) | Selectivity Profile (vs. ALK1/ALK2) | Target Engagement (ΔTₘ) |
| CDD-1115 | 3-Fluoro-N-methyl-4-nitrobenzamide | 1.8 | 6.2 | >100-fold | +15.7 °C |
| CDD-1281 | 3-Fluoro-N-methyl-4-nitrobenzamide | 1.2 | 8.0 | >110-fold | Not Reported |
| CDD-1431 | 2,4-Dichloropyrimidine (Alternative) | 1.6 | 20.6 | >625-fold | +13.9 °C |
| CDD-1653 | 2,4-Dichloropyrimidine (Alternative) | 2.8 | - | >360-fold | Not Reported |
| Dorsomorphin | Pyrazolo[1,5-a]pyrimidine (Legacy) | >100 | - | Poor (Pan-kinase inhibitor) | Minimal |
Comparative Insights:
-
Potency: The 3-Fluoro-N-methyl-4-nitrobenzamide analog CDD-1281 demonstrates the highest potency (IC₅₀ = 1.2 nM), outperforming both its parent compound and the alternative pyrimidine series [1].
-
Thermodynamic Stability: CDD-1115 induces a massive thermal shift (ΔTₘ = 15.7 °C) in the BMPR2 kinase domain, indicating a highly rigid and thermodynamically favorable binding complex compared to the alternative CDD-1431 (ΔTₘ = 13.9 °C) [1].
-
Selectivity: While the pyrimidine series (CDD-1431) offers slightly higher fold-selectivity against ALK1/2, the benzimidazole series (CDD-1115/1281) maintains excellent >100-fold selectivity while delivering superior raw potency and target stabilization [1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the biological activity of these analogs must be validated using orthogonal assays. Below are the standardized, step-by-step methodologies used to generate the comparative data.
Protocol A: Luminescence-Based Intrinsic ATPase Kinase Assay
Purpose: To determine the IC₅₀ of the analogs without reliance on peptide substrates, measuring intrinsic ATPase activity. Causality Note: Endpoint assays often suffer from substrate depletion, violating the linear initial velocity principle. To mitigate this, the enzyme concentration must be strictly titrated to ensure ATP consumption remains linear over the reaction time [1].
-
Reagent Preparation: Prepare kinase buffer containing 10 μM ATP and 0.02% Tween-20 to prevent non-specific compound aggregation.
-
Compound Plating: Serially dilute the 3-Fluoro-N-methyl-4-nitrobenzamide analogs (e.g., CDD-1281) in DMSO and transfer to a white 384-well or 96-half-area plate.
-
Enzyme Addition: Add the optimized concentration of recombinant human BMPR2 kinase domain (in a total assay volume of 50 μL).
-
Incubation: Incubate the kinase-inhibitor mixture at room temperature for 1 hour to allow the binding equilibrium to establish.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is directly proportional to the amount of unconsumed ATP.
-
Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Step-by-step workflow for the luminescence-based BMPR2 intrinsic ATPase inhibition assay.
Protocol B: Thermal Shift Assay (TSA) for Target Engagement
Purpose: To confirm direct, physical binding of the inhibitor to the folded kinase domain by measuring the shift in melting temperature (ΔTₘ).
-
Master Mix: Combine 2 μM recombinant BMPR2 kinase domain protein with SYPRO Orange dye (5x final concentration) in HEPES buffer (pH 7.5).
-
Compound Addition: Add 50 μM of the test compound (CDD-1115 or CDD-1431) to the respective wells. Include a DMSO-only control.
-
Thermal Cycling: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 0.05 °C/second using a real-time PCR machine.
-
Fluorescence Monitoring: Continuously monitor fluorescence (Ex: 490 nm, Em: 530 nm). As the protein unfolds, hydrophobic patches are exposed, binding the dye and increasing fluorescence.
-
Derivative Calculation: Plot the first derivative of the fluorescence curve (-dF/dT). The peak of this derivative represents the Tₘ. Calculate ΔTₘ = Tₘ(Inhibitor) - Tₘ(DMSO).
Conclusion
For drug development professionals targeting the TGF-β/BMP signaling axis, the 3-Fluoro-N-methyl-4-nitrobenzamide scaffold represents a paradigm shift. By enabling the synthesis of highly substituted benzimidazole cores, this synthon yields analogs (CDD-1281) that achieve low-nanomolar potency (1.2 nM) and strict selectivity for BMPR2. Compared to alternative pyrimidine scaffolds or legacy pan-kinase inhibitors, this chemical series offers superior thermodynamic stabilization of the target kinase, making it the premier choice for advancing therapies in BMP-driven skeletal dysplasias and oncology.
References
-
Modukuri, R. K., Monsivais, D., Li, F., Palaniappan, M., Bohren, K. M., Tan, Z., Ku, A. F., Wang, Y., Madasu, C., Li, J.-Y., Tang, S., Miklossy, G., Palmer, S. S., Young, D. W., & Matzuk, M. M. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry, 66(3), 2143–2160.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-N-methyl-4-nitrobenzamide
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 3-Fluoro-N-methyl-4-nitrobenzamide (CAS No. 658700-20-0) are critical components of the laboratory workflow.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. Our objective is to ensure that this compound is managed from "cradle-to-grave" in a manner that protects both laboratory personnel and the ecosystem.[2]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of 3-Fluoro-N-methyl-4-nitrobenzamide is fundamental to appreciating the necessity of these disposal procedures. This compound is a halogenated nitroaromatic, a class of chemicals that requires careful handling. Its specific hazard profile, as defined by the Globally Harmonized System (GHS), dictates the required safety precautions.
Table 1: GHS Hazard Profile for 3-Fluoro-N-methyl-4-nitrobenzamide
| Hazard Code | Hazard Statement | GHS Pictogram | Implication for Handling and Disposal |
|---|---|---|---|
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Avoid ingestion. Contaminated surfaces and PPE must be decontaminated or disposed of properly to prevent accidental exposure. |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Direct skin contact must be avoided. Mandates the use of appropriate chemical-resistant gloves. |
| H319/H320 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Requires the use of safety glasses or goggles to prevent splashes. |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[1] | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of powder or dust. |
Source: Synthesized from multiple chemical supplier safety information.[1]
The presence of both a halogen (fluorine) and a nitro group on an aromatic ring means this compound cannot be casually discarded. Improper disposal can lead to environmental persistence and toxicity.
The Core Principle: Meticulous Waste Segregation
The single most critical step in this process is waste segregation. Due to its chemical structure, 3-Fluoro-N-methyl-4-nitrobenzamide must be treated as halogenated organic waste .
Causality: Mixing halogenated waste with non-halogenated waste streams complicates and increases the cost of disposal.[3] High-temperature incineration facilities use different scrubbing technologies to handle the acidic gases (like hydrogen fluoride) produced by halogenated compounds.[3] Contaminating a large volume of non-halogenated solvent with a small amount of this compound necessitates the entire container be treated as more hazardous and expensive halogenated waste.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn to mitigate the risks identified in Table 1:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves are required. Ensure they are inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or gown is recommended.[5]
-
Respiratory Protection: While not typically required when handling small quantities inside a certified chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup outside of a ventilated enclosure.[5]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures compliance with general principles outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Collection and Containerization
-
Primary Waste: Collect all materials grossly contaminated with 3-Fluoro-N-methyl-4-nitrobenzamide (e.g., leftover solid, contaminated spatulas, weigh boats, paper towels from cleanup) in a dedicated container.
-
Solvent Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution and subsequent solvent rinses must be collected as "Halogenated Organic Liquid Waste."[4]
-
Container Selection: Use a chemically compatible container (HDPE or glass is common) that is in good condition and has a secure, leak-proof screw-top cap.[6][7]
Step 2: Labeling Requirements Proper labeling is a regulatory mandate and crucial for safety. The container must be labeled at the moment the first drop of waste is added.[4][6] The label must include:
-
The words "Hazardous Waste" [6]
-
The full chemical name: "3-Fluoro-N-methyl-4-nitrobenzamide" and any solvents present with their approximate percentages. Do not use abbreviations or chemical formulas.[6]
-
A clear indication of the hazards (e.g., "Irritant," "Harmful").
Step 3: Temporary Storage (Satellite Accumulation)
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6]
-
The container must be kept securely closed at all times except when actively adding waste.[4][6] Leaving a funnel in the opening is a common violation and safety hazard.
-
Ensure the waste container is stored in secondary containment to capture any potential leaks.
-
Segregate the halogenated waste container from other incompatible waste streams, such as acids or bases.[6]
Step 4: Arranging for Final Disposal
-
Once the waste container is nearly full (approximately 90%), or if your project is complete, you must arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department.[3] They are the coordinators for professional disposal.
-
The EHS department will schedule a pickup by a licensed hazardous waste disposal contractor, ensuring the waste is transported and disposed of in compliance with all federal and state regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-N-methyl-4-nitrobenzamide.
Caption: Disposal workflow for 3-Fluoro-N-methyl-4-nitrobenzamide.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill of powder, evacuate the area and contact EHS.
-
Don PPE: If the spill is small and manageable, don the full PPE listed above, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a spill pad). Do not sweep dry powder, as this can create dust. If it's a powder, you can gently moisten the absorbent material to prevent aerosolization.
-
Collection: Carefully collect the absorbed spill material using non-sparking tools and place it into your designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Recommended Final Disposal Method: High-Temperature Incineration
For halogenated nitroaromatic compounds, the industry-standard and most environmentally sound disposal method is high-temperature incineration .[3]
-
Mechanism: The waste is injected into a specialized incinerator operating at temperatures typically exceeding 1800°F. This extreme heat breaks the strong chemical bonds, destroying the organic molecule and converting it into carbon dioxide, water, nitrogen oxides, and hydrogen fluoride.[3]
-
Emission Control: The incinerator is equipped with sophisticated air pollution control systems, including "scrubbers," which neutralize the acidic gases (like HF and NOx) before they are released into the atmosphere.[3]
-
Ash Disposal: Any resulting solid ash is tested. If it is determined to be non-hazardous, it can be sent to a landfill. If it still contains hazardous residues, it is disposed of in a secure hazardous waste landfill.[3]
By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental responsibility. Always prioritize consultation with your institution's EHS department as the final authority on disposal procedures.
References
-
CAS 536748-05-7 | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). PubMed. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
